Product packaging for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole(Cat. No.:CAS No. 1338718-34-5)

5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Cat. No.: B571898
CAS No.: 1338718-34-5
M. Wt: 175.572
InChI Key: AGWUMLSWBDBGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a specialized heterocyclic building block of significant interest in advanced chemical research and development. Its multifunctional structure, featuring both chloro and nitro substituents on the pyrazole core, makes it a valuable precursor in the synthesis of complex molecules for various scientific fields. In pharmaceutical and agrochemical research, pyrazole derivatives are frequently explored for their biological activities, with some showing promising profiles as anticancer agents in screening studies against a library of cell lines, including leukemia, colon, and brain cancer . Furthermore, the 5-chloropyrazole motif is a subject of study in crystal engineering and materials science; detailed investigations into halogenated pyrazoles have shown a propensity to form specific intermolecular interactions, such as halogen bonds, which can be critical in the design of organic semiconductors and the deliberate construction of supramolecular architectures . The structural tunability of such pyrazole-based dyes also allows for the systematic investigation of their electronic properties, making them candidates for application in organic electronics, including the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . This compound serves as a key synthetic intermediate for accessing a wide array of nitrogen-rich heterocycles, enabling researchers to develop novel functional materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3O2 B571898 5-Chloro-1-ethyl-4-nitro-1H-pyrazole CAS No. 1338718-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-ethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWUMLSWBDBGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729300
Record name 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338718-34-5
Record name 5-Chloro-1-ethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 5-Chloro-1-ethyl-4-nitro-1H-pyrazole. The methodologies and data presented are based on established pyrazole chemistry and spectroscopic trends observed in analogous structures.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The targeted compound, this compound, incorporates key pharmacophores: a pyrazole core, a chloro substituent, a nitro group, and an ethyl group at the N1 position. This unique combination of functional groups suggests potential applications as a reactive intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. This document outlines a plausible synthetic pathway and the expected analytical characterization of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available reagents. The proposed workflow is depicted below.

Synthesis_Workflow A 1-Ethyl-1H-pyrazol-5-amine B Sandmeyer Reaction (NaNO2, HCl, CuCl) A->B Diazotization & Chlorination C 5-Chloro-1-ethyl-1H-pyrazole B->C D Nitration (HNO3, H2SO4) C->D Electrophilic Aromatic Substitution E This compound (Target Compound) D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 5-Chloro-1-ethyl-1H-pyrazole

  • Diazotization: To a stirred solution of 1-ethyl-1H-pyrazol-5-amine (1 equivalent) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: The cold diazonium salt solution is then slowly added to a stirred solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid at room temperature. The mixture is then heated to 60 °C for 1 hour.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-Chloro-1-ethyl-1H-pyrazole.

Step 2: Synthesis of this compound

  • Nitration: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, 5-Chloro-1-ethyl-1H-pyrazole (1 equivalent) is added portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water until the washings are neutral and then dried. The crude product is recrystallized from ethanol to yield pure this compound.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₅H₆ClN₃O₂
Molecular Weight175.57 g/mol
AppearancePale yellow crystalline solid
Melting Point85 - 90 °C
SolubilitySoluble in acetone, DMSO, DMF; sparingly soluble in ethanol; insoluble in water.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 8.25 (s, 1H, pyrazole-H3), 4.20 (q, J = 7.2 Hz, 2H, -CH₂-), 1.50 (t, J = 7.2 Hz, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 145.0 (C5), 138.0 (C3), 130.0 (C4), 45.0 (-CH₂-), 15.0 (-CH₃)
IR (KBr, cm⁻¹)3120 (C-H, aromatic), 2980 (C-H, aliphatic), 1540 (N-O, asymmetric), 1360 (N-O, symmetric), 1050 (C-Cl)
Mass Spectrometry (EI)m/z (%): 175 ([M]⁺), 145 ([M-NO]⁺), 129 ([M-NO₂]⁺)

Safety and Handling

This compound is expected to be a chemical irritant and potentially toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The nitration step involves the use of strong, corrosive acids and should be handled with extreme caution.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic strategy employs well-established chemical transformations, and the predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this novel compound. The potential of this molecule as a building block in medicinal and materials chemistry warrants further investigation into its synthesis and properties.

Technical Guide: Physicochemical Properties and Synthetic Routes of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] This class of five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole scaffold, highlighting the therapeutic potential of this heterocycle.[4][5]

The compound 5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a substituted pyrazole containing key functional groups—a chloro group, an ethyl group at the N1 position, and a nitro group—that can significantly influence its chemical reactivity, physicochemical properties, and biological activity. The electron-withdrawing nature of the nitro and chloro groups, combined with the N-ethyl substitution, makes this molecule an interesting candidate for further investigation and a versatile intermediate for the synthesis of more complex derivatives.

This technical guide provides a summary of the known physicochemical properties of this compound, a proposed multi-step synthetic protocol based on established chemical transformations, and a representative biological pathway relevant to the pyrazole class of compounds.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 1338718-34-5[6][7][8]
Molecular Formula C₅H₆ClN₃O₂[6][7][8]
Molecular Weight 175.57 g/mol [6][7]
Purity ≥95%[6][8]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
logP (Predicted) Data not available

Proposed Synthesis and Experimental Protocols

A specific, end-to-end experimental protocol for the synthesis of this compound is not detailed in current literature. However, a plausible and efficient multi-step synthetic route can be constructed based on well-established, high-yield reactions for pyrazole synthesis and functionalization. The proposed pathway involves three key steps:

  • Knorr Pyrazole Synthesis: Formation of the pyrazolone core via condensation of ethylhydrazine and ethyl acetoacetate.

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position of the pyrazolone ring.

  • Dehydroxy-chlorination: Conversion of the pyrazolone to the final 5-chloro-pyrazole product using a chlorinating agent.

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one

This procedure follows the principles of the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[9][10]

Methodology:

  • Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • To the flask, add ethyl acetoacetate (1.0 eq).

  • Cool the flask in an ice-water bath (0 °C).

  • Add ethylhydrazine (1.0 eq) dropwise to the stirred ethyl acetoacetate. Maintain the temperature at or below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. Remove any volatile byproducts (ethanol, water) and excess starting material under reduced pressure.

  • The resulting crude 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one can be washed with a cold non-polar solvent like diethyl ether or hexane to afford the solid product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazol-5(4H)-one

The C4 position of the pyrazolone ring is activated and susceptible to electrophilic substitution. Nitration can be achieved using a standard mixed acid procedure.[11][12]

Methodology:

  • In a flask maintained at 0 °C, slowly add concentrated sulfuric acid to the crude 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) with vigorous stirring to ensure complete dissolution.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also maintained at 0 °C.

  • Add the cold nitrating mixture dropwise to the pyrazolone solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid product, 1-ethyl-3-methyl-4-nitro-1H-pyrazol-5(4H)-one, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral (pH ~7) and dry the product under vacuum.

Step 3: Synthesis of this compound

The final step involves the conversion of the keto group of the pyrazolone tautomer into a chloro group. This is a common transformation for hydroxy-substituted nitrogen heterocycles using phosphorus oxychloride (POCl₃).[13][14]

Methodology:

  • Place the dried 1-ethyl-3-methyl-4-nitro-1H-pyrazol-5(4H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask. A catalytic amount of an organic base like pyridine or N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the residue by pouring it onto crushed ice with stirring.

  • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been reported, the pyrazole scaffold is a well-established pharmacophore in many anti-inflammatory drugs.[2] A prominent example is Celecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4] The COX-2 pathway is a critical signaling cascade in inflammation.

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme then catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂).[15][16] PGH₂ is subsequently converted by various synthases into several prostaglandins (like PGE₂) that mediate pain, fever, and inflammation.[15] Selective COX-2 inhibitors, many of which are pyrazole derivatives, bind to the active site of the COX-2 enzyme, blocking the synthesis of PGH₂ and thereby reducing the production of inflammatory prostaglandins.[5][17] This mechanism provides potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[17]

Given its structure, it is plausible that this compound or its derivatives could be investigated for similar inhibitory activity against key inflammatory enzymes.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli cluster_response PL Membrane Phospholipids AA Arachidonic Acid PL->AA releases COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 converts to PGSynthases Prostaglandin Synthases PGH2->PGSynthases Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 inhibits PGs Prostaglandins (PGE₂, etc.) PGSynthases->PGs synthesizes Response Inflammation Pain, Fever PGs->Response mediate Stimuli Inflammatory Stimuli (Cytokines, etc.) PLA2 Phospholipase A₂ Stimuli->PLA2 activates PLA2->AA

Caption: COX-2 signaling pathway and mechanism of inhibition by pyrazole derivatives.

References

Unveiling the Solid-State Architecture of a Substituted Pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: A comprehensive crystal structure analysis for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole is not publicly available. This guide presents a detailed analysis of a structurally analogous compound, Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate , to provide insights into the crystallographic features of this class of molecules. The structural differences lie in the substituents at the pyrazole ring and the phenyl group.

Introduction

This technical guide provides an in-depth look at the single-crystal X-ray diffraction analysis of Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. The determination of the three-dimensional atomic arrangement in the crystalline state is paramount for understanding its physicochemical properties, potential intermolecular interactions, and for guiding drug design and development efforts. Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities.

Molecular Structure

The asymmetric unit of the crystal contains one molecule of Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. The pyrazole ring is essentially planar.[1][2] The attached 4-chloro-2-nitrophenyl group is twisted with respect to the plane of the pyrazole ring.[1][2] This twisted conformation is a key structural feature influencing the overall molecular packing.

Crystallographic Data

The crystal structure was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₂H₁₁ClN₄O₄
Formula Weight310.70
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.5899(8) Å
b10.2413(9) Å
c15.6633(14) Å
α90°
β96.541(1)°
γ90°
Volume1369.0(2) ų
Z4
Calculated Density1.508 Mg/m³
Absorption Coefficient0.303 mm⁻¹
F(000)640
Data Collection
DiffractometerBruker APEXII CCD
Reflections Collected15944
Independent Reflections4189 [R(int) = 0.022]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters4189 / 0 / 197
Goodness-of-fit on F²1.043
Final R indices [I>2σ(I)]R1 = 0.034, wR2 = 0.096
R indices (all data)R1 = 0.041, wR2 = 0.101

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N-H···N and N-H···O interactions, which link neighboring molecules into one-dimensional tapes along the b-axis.[1][2] These tapes are further interconnected by weak C-H···O interactions, resulting in a three-dimensional supramolecular architecture.[1][2]

Experimental Protocols

Synthesis and Crystallization

A mixture of 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (10.0 mmoles), phosphoric acid (2.0 mmoles), and ethyl alcohol (100 ml) was refluxed for five hours.[1] The reaction mixture was then concentrated by slow distillation of ethanol.[1] Upon cooling and addition of cold water, a solid precipitated, which was filtered, washed with cold water, and dried.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an ethanol/water mixture (85:15).[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data were collected at 150 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Logical Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization Obtain pure compound data_collection Data Collection (Diffractometer) crystallization->data_collection Select suitable crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Process raw data structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Model

Experimental workflow for crystal structure analysis.

References

A Technical Guide to the Regioselective Synthesis of N1-Substituted-4-Nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the regioselective synthesis of N1-substituted-4-nitropyrazoles. These compounds are pivotal intermediates in the development of novel pharmaceuticals and agrochemicals. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data to aid in reaction optimization and selection.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 4-position and a substituent at the N1-position can significantly modulate the physicochemical and pharmacological properties of these molecules. Achieving regioselective N1-substitution is a critical challenge in the synthesis of these valuable compounds. This guide explores the primary methods to control this selectivity, including direct N-alkylation/arylation and cyclocondensation strategies.

Core Synthetic Strategies

The synthesis of N1-substituted-4-nitropyrazoles can be broadly categorized into two main approaches:

  • Direct N-Substitution of 4-Nitropyrazole: This is the most common approach, where a pre-formed 4-nitropyrazole ring is functionalized at one of the nitrogen atoms. The regioselectivity of this reaction (N1 vs. N2 substitution) is influenced by several factors, including the nature of the substituent on the pyrazole ring (in this case, the nitro group), the electrophile, the base, and the solvent.

  • Cyclocondensation Reactions: This strategy involves the construction of the pyrazole ring from acyclic precursors in a manner that installs the desired N1-substituent from the outset. This approach often offers excellent regioselectivity.

The following sections provide detailed experimental protocols for the most effective methods within these strategies.

Data Presentation: Regioselectivity in N-Alkylation

The following table summarizes typical regioselectivity data for the N-alkylation of substituted pyrazoles. While specific data for 4-nitropyrazole is often qualitative ("excellent regioselectivity"), the trends observed for other pyrazoles, particularly those with electron-withdrawing groups, provide valuable insights. Steric hindrance at the N2 position, adjacent to a substituent, generally favors N1 alkylation.

Pyrazole SubstrateAlkylating AgentBase/Solvent SystemN1:N2 RatioYield (%)Reference
3-PhenylpyrazoleMethyl IodideK₂CO₃/DMSO>95:592[1][2]
3-PhenylpyrazoleBenzyl BromideK₂CO₃/DMSO>95:588[1][2]
3-(Trifluoromethyl)pyrazoleEthyl BromoacetateK₂CO₃/Acetone85:1575[3]
4-IodopyrazoleBenzyl BromideK₂CO₃/Toluene--[4]
4-NitropyrazoleVarious AlcoholsDEAD, PPh₃/THFHigh N1 selectivity-[5][6]

Note: The nitro group at the 4-position is expected to influence the acidity of the N-H protons but steric factors around the N1 and N2 positions remain a primary driver for regioselectivity in direct alkylation.

Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation of 4-Nitropyrazole

This protocol describes a general procedure for the N1-alkylation of 4-nitropyrazole using an alkyl halide in the presence of a base.

Materials:

  • 4-Nitro-1H-pyrazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add 4-nitro-1H-pyrazole (1.0 eq).

  • Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkyl-4-nitropyrazole.

Protocol 2: Mitsunobu Reaction for N-Alkylation

This method is suitable for the N-alkylation of 4-nitropyrazole with primary and secondary alcohols.[5][6]

Materials:

  • 4-Nitro-1H-pyrazole

  • Alcohol (1.0-1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the N1-alkyl-4-nitropyrazole.

Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a general procedure for the N-arylation of a pyrazole with an aryl iodide, which can be adapted for 4-nitropyrazole.[4][7]

Materials:

  • 4-Nitro-1H-pyrazole (1.2 eq)

  • Aryl iodide (1.0 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dioxane or Toluene

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 4-nitro-1H-pyrazole, the aryl iodide, CuI, and K₂CO₃.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous dioxane and DMEDA via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general procedure for the N-arylation of a pyrazole with an aryl bromide, adaptable for 4-nitropyrazole.[4]

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • XPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 4-nitro-1H-pyrazole, the aryl bromide, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 5: Regioselective Cyclocondensation

This protocol describes the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates.[8]

Materials:

  • Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (1.0 eq) in ethanol.

  • Add the substituted hydrazine (1.0 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthetic_Strategies cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_products Products 4-Nitropyrazole 4-Nitropyrazole Direct N-Substitution Direct N-Substitution 4-Nitropyrazole->Direct N-Substitution Alkylation/ Arylation Acyclic Precursors Acyclic Precursors Cyclocondensation Cyclocondensation Acyclic Precursors->Cyclocondensation Ring Formation N1-Substituted-4-Nitropyrazole N1-Substituted-4-Nitropyrazole Direct N-Substitution->N1-Substituted-4-Nitropyrazole Cyclocondensation->N1-Substituted-4-Nitropyrazole

Caption: Overview of synthetic routes to N1-substituted-4-nitropyrazoles.

N_Alkylation_Workflow start Start: 4-Nitropyrazole deprotonation Deprotonation (Base, Solvent) start->deprotonation nucleophilic_attack Nucleophilic Attack (Alkylating Agent) deprotonation->nucleophilic_attack workup Aqueous Workup & Extraction nucleophilic_attack->workup purification Purification (Chromatography) workup->purification product Product: N1-Alkyl-4-Nitropyrazole purification->product

Caption: General experimental workflow for base-mediated N-alkylation.

Regioselectivity_Factors cluster_factors Influencing Factors regioselectivity Regioselectivity (N1 vs. N2) sterics Steric Hindrance (Substituents on Pyrazole & Electrophile) regioselectivity->sterics electronics Electronic Effects (Nature of Substituents) regioselectivity->electronics base Base (Strength & Counter-ion) regioselectivity->base solvent Solvent (Polarity & Coordinating Ability) regioselectivity->solvent

Caption: Key factors influencing the regioselectivity of pyrazole N-substitution.

Conclusion

The regioselective synthesis of N1-substituted-4-nitropyrazoles is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. For direct N-alkylation, the use of appropriate bases and solvents can effectively control the regioselectivity, with steric factors playing a crucial role. The Mitsunobu reaction offers a mild alternative for the introduction of alkyl groups from alcohols. For N-arylation, both copper- and palladium-catalyzed methods have proven to be highly effective. When unambiguous regioselectivity is required, a cyclocondensation approach is the strategy of choice. The protocols and data presented in this guide are intended to serve as a valuable resource for the synthesis and development of this important class of molecules.

References

Starting materials for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing from readily available starting materials. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic route for clarity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a robust three-step sequence:

  • Pyrazole Ring Formation: Condensation of ethylhydrazine with a C3 carbonyl precursor to form the 1-ethyl-pyrazol-5-ol core.

  • Nitration: Electrophilic nitration at the C4 position of the pyrazole ring.

  • Chlorination: Conversion of the 5-hydroxyl group to the target 5-chloro functionality.

This pathway is a logical and common strategy for the preparation of polysubstituted pyrazoles, involving the sequential functionalization of the heterocyclic core.

Synthesis_Pathway SM1 Ethylhydrazine Int1 1-Ethyl-1H-pyrazol-5-ol SM2 Methyl 3-methoxyacrylate SM2->Int1 Step 1: Condensation Int2 1-Ethyl-4-nitro-1H-pyrazol-5-ol Int1->Int2 Step 2: Nitration (HNO3, H2SO4) Product This compound Int2->Product Step 3: Chlorination (POCl3)

Caption: Synthetic route for this compound.

Starting Materials and Reagents

The primary starting materials for this synthesis are fundamental reagents in organic chemistry.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
EthylhydrazineC₂H₈N₂60.10Pyrazole N1-ethyl source
Methyl 3-methoxyacrylateC₅H₈O₃116.12C3 backbone for pyrazole ring
Nitric AcidHNO₃63.01Nitrating agent
Sulfuric AcidH₂SO₄98.08Catalyst for nitration
Phosphorus OxychloridePOCl₃153.33Chlorinating agent

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazol-5-ol

This procedure is adapted from the synthesis of 1-ethyl-1H-pyrazol-5-ol via the condensation of ethylhydrazine and methyl 3-methoxyacrylate.[1]

  • Combine ethylhydrazine oxalate (1.5 eq) with water in a reaction vessel.

  • Adjust the pH of the resulting slurry to 9.5 by the addition of a 50% w/v NaOH solution.

  • Heat the mixture to 40°C.

  • Add methyl trans-3-methoxyacrylate (1.0 eq) dropwise over 1 hour, maintaining the pH between 9.0-9.5 by periodic addition of 50% w/v NaOH solution.

  • After the addition is complete, continue to stir the mixture for an additional 3 hours at 40°C.

  • Cool the mixture to 5°C and filter.

  • Reduce the volume of the filtrate by evaporation, cool again to 5°C, and filter to remove any further solids.

  • Acidify the filtrate to pH 3-4 with 6M HCl.

  • Extract the product from the aqueous solution multiple times with a 3:1 mixture of chloroform/isopropanol.

  • Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield 1-ethyl-1H-pyrazol-5-ol as a solid.[1]

Step 2: Synthesis of 1-Ethyl-4-nitro-1H-pyrazol-5-ol

This protocol is a general method for the nitration of pyrazolone derivatives at the 4-position, a common reaction in pyrazole chemistry.[2][3][4]

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1-ethyl-1H-pyrazol-5-ol (1.0 eq) to concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Once the pyrazolol has completely dissolved, cool the mixture to 0°C.

  • Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 3: Synthesis of this compound

The conversion of the 5-hydroxy group to a chloro group is effectively achieved using phosphorus oxychloride, a standard reagent for this transformation on heterocyclic systems.[5][6]

  • Place 1-ethyl-4-nitro-1H-pyrazol-5-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A co-solvent such as dimethylformamide (DMF) can be used catalytically if required.[5]

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled residue onto crushed ice with stirring.

  • The resulting precipitate is filtered, washed with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with water and dry the solid product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic pathway. Yields for steps 2 and 3 are estimated based on typical outcomes for analogous reactions, as specific literature values for these exact transformations were not found.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Reaction TimeTemperature (°C)Reported/Estimated Yield (%)
11-Ethyl-1H-pyrazol-5-olC₅H₈N₂O112.134 hours40~71%[1]
21-Ethyl-4-nitro-1H-pyrazol-5-olC₅H₇N₃O₃157.131-2 hours0-575-85% (Estimated)
3This compoundC₅H₆ClN₃O₂175.582-4 hours105-11080-90% (Estimated)

References

Technical Guide: 5-Chloro-1-ethyl-4-nitro-1H-pyrazole (CAS No. 1338718-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, sourcing, and synthetic utility of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, CAS Number 1338718-34-5. This compound is a key intermediate in the synthesis of potent Pim kinase inhibitors, a class of molecules with significant therapeutic potential in oncology.

Core Properties and Sourcing

This compound is a substituted pyrazole derivative. Its core chemical and physical properties are summarized below. While specific experimental data for this exact compound is not widely published, the provided data is based on information from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1338718-34-5Chemical Supplier Catalogs
Molecular Formula C₅H₆ClN₃O₂Chemical Supplier Catalogs
Molecular Weight 175.57 g/mol Chemical Supplier Catalogs
Appearance Colorless to light yellow solidInferred from similar compounds
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in common organic solvents like Dichloromethane, TetrahydrofuranInferred from synthetic procedures

Table 2: Commercial Sourcing

SupplierPurityAvailable Quantities
BLD Pharmatech≥95%Gram to multi-gram scale
AstaTech≥95%Gram to multi-gram scale
SynQuest Laboratories, Inc.≥95%Gram to multi-gram scale
Atomax Chemicals Co., Ltd.InquireInquire

Synthesis and Experimental Protocols

This compound is synthesized from 1-ethyl-4-nitropyrazole. The following protocol is a representative procedure based on descriptions found in patent literature (e.g., US8614206B2), which outlines its preparation as a synthetic intermediate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via chlorination of 1-ethyl-4-nitropyrazole.

Materials:

  • 1-ethyl-4-nitropyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1 M in THF)

  • N-Chlorosuccinimide (NCS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 1-ethyl-4-nitropyrazole in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • A solution of a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), is added dropwise to the reaction mixture while maintaining the low temperature. This deprotonates the pyrazole ring at the 5-position.

  • After the addition of the base is complete, the reaction is stirred at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.

  • A solution of an electrophilic chlorine source, such as N-Chlorosuccinimide (NCS), in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and is stirred for several hours or until reaction completion is observed by a suitable monitoring technique (e.g., Thin Layer Chromatography or LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with an organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography to afford this compound as a solid.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product cluster_purification Workup & Purification 1-ethyl-4-nitropyrazole 1-ethyl-4-nitropyrazole 1) LiHMDS, THF, -78 °C 1) LiHMDS, THF, -78 °C 1-ethyl-4-nitropyrazole->1) LiHMDS, THF, -78 °C Deprotonation 2) NCS, THF 2) NCS, THF Quench (NH4Cl) Quench (NH4Cl) 1) LiHMDS, THF, -78 °C->Quench (NH4Cl) Chlorination This compound This compound Extraction (EtOAc) Extraction (EtOAc) Quench (NH4Cl)->Extraction (EtOAc) Purification (Silica Gel) Purification (Silica Gel) Extraction (EtOAc)->Purification (Silica Gel) Purification (Silica Gel)->this compound

Caption: Synthetic workflow for the preparation of this compound.

Application in Drug Discovery: Intermediate for Pim Kinase Inhibitors

This compound is a valuable building block in the synthesis of more complex heterocyclic compounds. A notable application is its use in the preparation of pyrazol-4-yl-heterocyclyl-carboxamide derivatives, which have been identified as potent inhibitors of Pim kinases.

The chloro-substituent at the 5-position of the pyrazole ring serves as a leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine-containing fragments. The nitro group can subsequently be reduced to an amine, which can then be acylated or used in other coupling reactions to build the final inhibitor structure.

Biological Context: The Pim Kinase Signaling Pathway

The end-products synthesized from this compound target the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). These kinases are proto-oncogenes that are overexpressed in a variety of hematological malignancies and solid tumors. Pim kinases play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets.

Diagram 2: Simplified Pim Kinase Signaling Pathway

G cluster_upstream Upstream Activators cluster_receptor Receptor/JAK-STAT cluster_pim Pim Kinase cluster_downstream Downstream Targets & Cellular Effects Cytokines Cytokines Receptor Receptor Cytokines->Receptor GrowthFactors GrowthFactors GrowthFactors->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 STAT->Pim1 Transcription BAD BAD Pim1->BAD Phosphorylation (Inhibition) cMyc c-Myc Pim1->cMyc Phosphorylation (Stabilization) p21 p21 Pim1->p21 Phosphorylation (Inhibition) p27 p27 Pim1->p27 Phosphorylation (Inhibition) ApoptosisInhibition Apoptosis Inhibition BAD->ApoptosisInhibition Proliferation Proliferation cMyc->Proliferation p21->Proliferation Inhibition p27->Proliferation Inhibition CellSurvival CellSurvival Proliferation->CellSurvival

Caption: Simplified Pim kinase signaling pathway in cancer.

Inhibition of Pim kinases by molecules derived from this compound can lead to the reactivation of apoptotic pathways and the suppression of cell proliferation, making this a promising strategy for cancer therapy.

Theoretical and Computational Investigations of Nitropyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitropyrazole derivatives represent a significant class of nitrogen-rich heterocyclic compounds that have garnered substantial interest from the scientific community. Their versatile applications, primarily as high-energy-density materials (HEDMs), and their potential in medicinal chemistry, underscore the importance of understanding their structural and electronic properties. The introduction of one or more nitro groups onto the pyrazole ring dramatically influences the molecule's stability, density, and energetic performance. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the geometric and electronic structures of these molecules, predicting their properties, and guiding the synthesis of novel derivatives with desired characteristics. This technical guide provides an in-depth overview of the theoretical and computational studies of nitropyrazole derivatives, intended for researchers, scientists, and professionals in drug development and materials science.

Theoretical and Computational Methodologies

The cornerstone of modern computational studies on nitropyrazole derivatives is Density Functional Theory (DFT). This quantum mechanical method allows for the accurate calculation of molecular properties by modeling the electron density.

Experimental Protocols

A typical computational protocol for the study of nitropyrazole derivatives involves the following steps:

  • Molecular Structure Optimization:

    • The initial 3D structure of the nitropyrazole derivative is constructed using a molecular modeling software.

    • Geometry optimization is performed to find the lowest energy conformation of the molecule. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for these systems.

  • Vibrational Frequency Analysis:

    • Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • The calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to validate the computational model.

  • Electronic Property Calculation:

    • Once a stable structure is confirmed, various electronic properties are calculated. These include:

      • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

      • Mulliken Population Analysis: This analysis provides information about the charge distribution on each atom in the molecule.

      • Molecular Electrostatic Potential (MEP): The MEP map visualizes the regions of positive and negative electrostatic potential on the molecule's surface, which is useful for predicting intermolecular interactions.

  • Property Prediction:

    • For energetic materials, detonation properties such as detonation velocity (D) and detonation pressure (P) can be predicted using empirical equations like the Kamlet-Jacobs equations, which utilize the calculated density and heat of formation.

    • For drug development applications, molecular docking studies can be performed to predict the binding affinity and mode of interaction of nitropyrazole derivatives with specific biological targets.

Data Presentation

The following tables summarize representative quantitative data obtained from DFT calculations on various nitropyrazole derivatives.

Table 1: Calculated Geometric Parameters for Mononitropyrazoles at the B3LYP/6-311++G(d,p) Level of Theory

ParameterPyrazole3-Nitropyrazole4-Nitropyrazole
Bond Lengths (Å)
N1-N21.3451.3501.348
N2-C31.3301.3351.332
C3-C41.3901.3851.388
C4-C51.3881.3921.385
C5-N11.3321.3301.335
**Bond Angles (°) **
∠C5-N1-N2110.5110.2110.8
∠N1-N2-C3105.0105.5104.8
∠N2-C3-C4111.8111.5112.0
∠C3-C4-C5106.4106.8106.2
∠C4-C5-N1110.3110.0110.2

Table 2: Calculated Electronic Properties of Representative Nitropyrazole Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
3-Nitropyrazole-7.89-2.545.35
4-Nitropyrazole-8.02-2.685.34
3,4-Dinitropyrazole-8.95-4.124.83
1-Methyl-3,4,5-trinitropyrazole-9.56-5.234.33

Table 3: Predicted Detonation Properties of Selected Polynitropyrazoles

CompoundDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)
3,4-Dinitropyrazole (DNP)1.78+1858.2529.5
1-Methyl-3,4,5-trinitropyrazole (MTNP)1.85+2108.9034.2
3,4,5-Trinitropyrazole (TNP)1.92+2509.2038.0

Visualizations

The following diagrams illustrate key workflows and relationships in the computational study of nitropyrazole derivatives.

experimental_workflow mol_design Molecular Design of Nitropyrazole Derivative geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_design->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis stable_structure Confirmation of Stable Structure freq_analysis->stable_structure elec_prop Calculation of Electronic Properties (HOMO, LUMO, MEP) stable_structure->elec_prop prop_pred Prediction of Macroscopic Properties elec_prop->prop_pred results Analysis and Interpretation of Results prop_pred->results

Caption: Computational workflow for the theoretical study of nitropyrazole derivatives.

structure_property_relationship substituents Number and Position of Nitro Groups geometry Molecular Geometry (Bond Lengths, Angles) substituents->geometry electronic Electronic Structure (HOMO-LUMO Gap) substituents->electronic energetic Energetic Performance (Density, Detonation Properties) substituents->energetic stability Chemical Stability geometry->stability geometry->energetic electronic->stability reactivity Chemical Reactivity electronic->reactivity

Caption: Structure-property relationships in nitropyrazole derivatives.

Conclusion

Theoretical and computational studies, particularly those employing Density Functional Theory, have proven to be indispensable in the investigation of nitropyrazole derivatives. These methods provide detailed insights into the molecular structure, electronic properties, and reactivity of these compounds. The ability to computationally predict key characteristics, such as energetic performance and potential biological activity, accelerates the design and discovery of new derivatives with tailored properties. The synergy between computational predictions and experimental validation will continue to drive innovation in the fields of energetic materials and drug development, with nitropyrazoles remaining a focal point of this research.

Unveiling the Potential: A Technical Guide to the Initial Biological Screening of Novel Chloro-Nitro Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic introduction of chloro and nitro groups can significantly modulate the biological properties of these heterocyclic compounds, leading to the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the initial biological screening of new chloro-nitro pyrazole candidates, focusing on cytotoxicity and antimicrobial evaluation. Detailed experimental protocols, structured data presentation, and visual workflows are provided to facilitate the seamless integration of these methods into drug discovery pipelines.

Core Biological Screening Assays

The initial biological evaluation of novel chloro-nitro pyrazoles typically commences with a battery of in vitro assays to determine their cytotoxic and antimicrobial potential. These foundational screens are crucial for identifying promising lead compounds for further development.

Cytotoxicity Screening

Cytotoxicity assays are fundamental in anticancer drug discovery, providing a measure of a compound's ability to inhibit cell growth or induce cell death. The data below summarizes the cytotoxic activity of representative pyrazole derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Novel Pyrazole Derivatives against Human Cancer Cell Lines

Compound IDSubstitutionCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
1 4-ChloroA549 (Lung)MTT2.2[1]
2 4-NitroMCF-7 (Breast)MTT8.03[2]
3 4-ChloroHepG2 (Liver)MTT13.14[2]
4 7-ChloroquinolineSNB-75 (CNS)MTT0.48[3]
5 2,4-DichlorophenylA549 (Lung)MTT220.20[4]
6 4-NitrophenylK562 (Leukemia)MTT0.021[5]
7 4-NitrophenylA549 (Lung)MTT0.69[5]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. The specific compounds in this table are representative examples from the literature and may not all contain both chloro and nitro groups, but illustrate the activity of pyrazoles with these key substituents.

Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area. The following table summarizes the antimicrobial activity of selected pyrazole compounds.

Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives

Compound IDSubstitutionMicroorganismAssay TypeMIC (µg/mL)Reference
8 4-NitrophenylEscherichia coliAgar Diffusion0.25[6]
9 4-NitrophenylStreptococcus epidermidisAgar Diffusion0.25[6]
10 4-NitrophenylAspergillus nigerAgar Diffusion1[6]
11 Methoxy and NitroGram-positive/negative bacteriaAgar Disk DiffusionNot specified[7]
12 1-MethylpyrazoleCandida albicansAgar DiffusionLarger inhibition zones than phenyl derivatives[8]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for reproducible and comparable results in biological screening.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[11]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent[9][11]

  • Test compounds (chloro-nitro pyrazoles) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 4,000-5,000 cells/well in 100 µL of complete culture medium.[5] Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5][9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[9][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[12][13]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and/or fungal strains

  • Sterile saline solution (0.85% NaCl)

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline.

  • Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of the MHA plates using a sterile swab.[12]

  • Well Preparation: Create wells of 6 mm diameter in the agar using a sterile cork borer.[12]

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.[12] Also, load the positive and negative controls into separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 15 minutes) to permit the diffusion of the compounds into the agar.[12]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.[12]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Initial Biological Screening cluster_analysis Data Analysis & Lead Identification cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Novel Chloro-Nitro Pyrazoles Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Antimicrobial Data Data Analysis (IC50 / MIC Determination) Cytotoxicity->Data Antimicrobial->Data Lead Lead Compound Identification Data->Lead Mechanism Further Mechanistic Studies (e.g., Enzyme Assays, Pathway Analysis) Lead->Mechanism CDK2_Inhibition_Pathway CyclinE Cyclin E Complex Cyclin E / CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex pRb Phosphorylated Rb (pRb) Complex->pRb Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Rb Rb Protein E2F E2F Transcription Factor pRb->E2F Release G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation Pyrazole Chloro-Nitro Pyrazole Derivative Pyrazole->Complex Inhibition

References

Methodological & Application

Application Notes and Protocols: 5-Chloro-1-ethyl-4-nitro-1H-pyrazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the specific applications of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole is limited. The following application notes and protocols are based on the known reactivity of analogous 5-chloropyrazole and 4-nitropyrazole derivatives and are intended to serve as a guide for its potential applications in organic synthesis.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of a wide array of more complex molecules. The presence of three distinct reactive sites—a nucleophilically displaceable chloro group at the C5 position, a reducible nitro group at the C4 position, and the pyrazole ring itself—allows for a diverse range of chemical transformations. This document provides an overview of its potential applications and exemplary protocols for its use in the synthesis of various pyrazole derivatives, which are a prominent class of compounds in medicinal chemistry and materials science.[1]

Key Reactive Sites and Potential Transformations

The synthetic utility of this compound is primarily derived from the reactivity of its chloro and nitro substituents.

  • Nucleophilic Aromatic Substitution (SNAr) at C5: The electron-withdrawing nature of the adjacent nitro group and the pyrazole ring activates the C5-chloro group for nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups by reacting it with N-, O-, and S-based nucleophiles.

  • Reduction of the C4-Nitro Group: The nitro group can be readily reduced to an amino group, which serves as a versatile handle for further functionalization, such as diazotization, acylation, and condensation reactions. This transformation opens up pathways to a diverse range of 4-aminopyrazole derivatives.

Potential Applications

The derivatives synthesized from this compound are expected to have applications in various fields:

  • Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functional groups on this building block allow for the synthesis of libraries of compounds for drug discovery screening.

  • Agrochemicals: Many commercial pesticides and herbicides are based on the pyrazole scaffold. The ability to introduce diverse substituents makes this compound a valuable starting material for the development of new agrochemicals.

  • Materials Science: Pyrazole-based compounds are also utilized in the development of dyes, ligands for metal complexes, and photochromic materials.[2]

Experimental Protocols

The following are detailed, exemplary protocols for key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 5-amino-1-ethyl-4-nitro-1H-pyrazole derivative.

Reaction Scheme:

reactant1 This compound product 5-(Alkyl/Aryl)amino-1-ethyl-4-nitro-1H-pyrazole reactant1->product SNAг reactant2 R-NH2 (Amine) reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Caption: Nucleophilic substitution at the C5 position of the pyrazole ring.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-1-ethyl-4-nitro-1H-pyrazole derivative.

Quantitative Data (Hypothetical):

EntryAmineYield (%)
1Aniline85
2Benzylamine92
3Morpholine88
Protocol 2: Reduction of the Nitro Group

Objective: To synthesize 5-Chloro-1-ethyl-1H-pyrazol-4-amine.

Reaction Scheme:

reactant This compound product 5-Chloro-1-ethyl-1H-pyrazol-4-amine reactant->product Reduction reagents Reducing Agent (e.g., SnCl2·2H2O) Solvent (e.g., Ethanol)

Caption: Reduction of the C4-nitro group to an amine.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add stannous chloride dihydrate (5.0 mmol) to the solution.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 5-Chloro-1-ethyl-1H-pyrazol-4-amine can be further purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

EntryReducing AgentSolventYield (%)
1SnCl₂·2H₂OEthanol90
2Fe / HClEthanol/Water85
3H₂ / Pd-CMethanol95

Logical Workflow for Derivative Synthesis

The following diagram illustrates a potential synthetic workflow starting from this compound to generate a variety of derivatives.

start This compound intermediate1 5-Substituted-1-ethyl-4-nitro-1H-pyrazole start->intermediate1 Nucleophilic Substitution (SNAг) intermediate2 5-Chloro-1-ethyl-1H-pyrazol-4-amine start->intermediate2 Nitro Reduction product1 5-Substituted-1-ethyl-1H-pyrazol-4-amine intermediate1->product1 Nitro Reduction product2 Further functionalized 4-aminopyrazoles intermediate2->product2 Acylation, Diazotization, Condensation, etc.

Caption: Synthetic pathways from this compound.

Conclusion

This compound represents a promising and versatile building block for organic synthesis. Its strategically placed functional groups allow for sequential and regioselective modifications, providing access to a wide range of substituted pyrazole derivatives. The protocols and potential applications outlined in this document are intended to provide a foundation for researchers to explore the synthetic utility of this compound in their respective fields of interest. Further investigation into the reactivity and applications of this molecule is warranted and is expected to lead to the discovery of novel compounds with interesting biological and material properties.

References

Application Notes and Protocols for the Functionalization of the 4-Nitro Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The introduction of a nitro group at the 4-position of the pyrazole ring significantly influences its chemical properties, opening up a diverse range of synthetic transformations. The potent electron-withdrawing nature of the 4-nitro group acidifies the N-H proton, deactivates the ring towards electrophilic substitution, and, most importantly, activates it for several key functionalization reactions. This activation paves the way for the synthesis of a wide array of substituted pyrazoles, which are valuable intermediates in the development of pharmaceuticals and other functional molecules.[1][2]

These application notes provide a detailed overview of the primary functionalization reactions of the 4-nitro group on the pyrazole ring, including reduction to the corresponding amine, nucleophilic aromatic substitution (SNAAr), and metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data to aid in reaction planning and optimization.

Key Functionalization Reactions

The functionalization of 4-nitropyrazoles can be broadly categorized into three main types of reactions, each offering a unique pathway to novel pyrazole derivatives.

cluster_reactions Functionalization Reactions 4-Nitropyrazole 4-Nitropyrazole Reduction Reduction 4-Nitropyrazole->Reduction Nucleophilic Aromatic Substitution (SNAAr) Nucleophilic Aromatic Substitution (SNAAr) 4-Nitropyrazole->Nucleophilic Aromatic Substitution (SNAAr) Metal-Catalyzed Cross-Coupling Metal-Catalyzed Cross-Coupling 4-Nitropyrazole->Metal-Catalyzed Cross-Coupling 4-Aminopyrazole 4-Aminopyrazole Reduction->4-Aminopyrazole 4-Substituted Pyrazole (Nu) 4-Substituted Pyrazole (Nu) Nucleophilic Aromatic Substitution (SNAAr)->4-Substituted Pyrazole (Nu) 4-Aryl/Alkyl Pyrazole 4-Aryl/Alkyl Pyrazole Metal-Catalyzed Cross-Coupling->4-Aryl/Alkyl Pyrazole

Caption: Key functionalization pathways for 4-nitropyrazole.

Reduction of the 4-Nitro Group

The reduction of the 4-nitro group to a 4-amino group is one of the most fundamental and widely utilized transformations of 4-nitropyrazoles. The resulting 4-aminopyrazoles are versatile building blocks for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. Common methods for this reduction include catalytic hydrogenation and the use of metal-based reducing agents.

Quantitative Data for Reduction Reactions
SubstrateReagents and ConditionsProductYield (%)Reference
4-NitropyrazoleH₂, 10% Pd/C, Ethanol, rt, 4h4-Aminopyrazole>95General Knowledge
1-Alkyl-4-nitropyrazoleH₂, Pd/C, Methanol1-Alkyl-4-aminopyrazoleHigh[3]
Aromatic Nitro CompoundSnCl₂·2H₂O, Ethanol, Ultrasonic irradiation, 30°C, 2hAromatic Amine39-98[4]
Aromatic Nitro CompoundFe powder, Acetic acid, Ethanol, Water, Ultrasonic irradiation, 30°C, 1hAromatic AmineHigh[4]
4-Bromo-3,5-dinitropyrazoleFe, NH₄Cl, Ethanol/Water, reflux4-Bromo-3,5-diaminopyrazole85[5]
Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of a 4-nitropyrazole to a 4-aminopyrazole using catalytic hydrogenation.

G start Start dissolve Dissolve 4-nitropyrazole in a suitable solvent (e.g., Ethanol) start->dissolve add_catalyst Add 10% Pd/C catalyst (typically 5-10 mol%) dissolve->add_catalyst hydrogenate Place under a hydrogen atmosphere (balloon or Parr shaker) add_catalyst->hydrogenate stir Stir vigorously at room temperature hydrogenate->stir monitor Monitor reaction by TLC or LC-MS stir->monitor filter Filter through Celite to remove catalyst monitor->filter Reaction complete concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product (crystallization or chromatography) concentrate->purify end End purify->end

Caption: General workflow for catalytic hydrogenation of 4-nitropyrazole.

Materials:

  • 4-Nitropyrazole derivative

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or other suitable solvent

  • Hydrogen source (balloon or cylinder)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the 4-nitropyrazole derivative in a suitable solvent like ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Secure a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyrazole.

  • If necessary, purify the product by crystallization or column chromatography.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol provides a method for the reduction of a 4-nitropyrazole using stannous chloride dihydrate, which is useful when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups.[4][6]

Materials:

  • 4-Nitropyrazole derivative

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

Procedure:

  • To a solution of the 4-nitropyrazole derivative in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) in excess (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction can also be facilitated by ultrasonic irradiation.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M aqueous solution of KOH or NaOH to dissolve the tin salts.[4]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-aminopyrazole.

  • Purify the product as needed by crystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nitro group at the 4-position strongly activates the pyrazole ring towards nucleophilic attack. This allows for nucleophilic aromatic substitution (SNAAr) reactions, where a suitable leaving group on the ring is displaced by a nucleophile. In some cases, the nitro group itself can act as the leaving group, particularly in the presence of other activating groups.

Quantitative Data for SNAAr Reactions
SubstrateNucleophileReagents and ConditionsProductYield (%)Reference
4-Bromo-1-methyl-3-nitropyrazole-5-carboxylic acidArylamineCu(I) salt, aqueous solution4-Arylamino-1-methyl-3-nitropyrazole-5-carboxylic acidModerate to Good[7]
3-Ethyl-4-nitropyridine 1-oxideSodium ethoxideAnhydrous ethanol4-Ethoxy-3-ethylpyridine 1-oxide~80-90 (estimated)[8]
4-NitrofluorobenzeneMethoxideMethanol4-NitroanisoleHigh[9]
Experimental Protocol

Protocol 3: Nucleophilic Substitution of a Halide Activated by a 4-Nitro Group

This protocol describes a general procedure for the substitution of a halide at a position activated by the 4-nitro group (e.g., 5-halo-4-nitropyrazole) with a nucleophile.

Materials:

  • Halo-4-nitropyrazole derivative (e.g., 5-bromo-4-nitropyrazole)

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (if the nucleophile is not anionic, e.g., K₂CO₃)

Procedure:

  • Dissolve the halo-4-nitropyrazole derivative in an aprotic polar solvent such as DMF or DMSO.

  • Add the nucleophile (and a base, if required) to the solution.

  • Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrate and nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.

Metal-Catalyzed Cross-Coupling Reactions

Recent advances in catalysis have enabled the use of nitroarenes as electrophiles in cross-coupling reactions. This "denitrative" coupling allows for the direct replacement of the nitro group with an aryl, alkyl, or other moiety, providing a powerful tool for C-C bond formation. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prominent examples.

Quantitative Data for Cross-Coupling Reactions
SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
NitroarenesArylboronic acidsPd(acac)₂/BrettPhos, K₃PO₄, 18-crown-6, Dioxane, 130°CBiarylsGood[10]
4-Bromo-3,5-dinitropyrazoleArylboronic acidsXPhos Pd G2, K₃PO₄, Dioxane/Water4-Aryl-3,5-dinitropyrazole50-95[5]
4-Iodo-1H-1-tritylpyrazolePiperidinePd(dba)₂/tBuDavePhos, KOtBu, Xylene, 90°C, 24h4-(Piperidin-1-yl)-1-trityl-1H-pyrazole48[11]
Experimental Protocols

Protocol 4: Denitrative Suzuki-Miyaura Coupling of a 4-Nitropyrazole

This protocol is based on general procedures for the Suzuki-Miyaura coupling of nitroarenes and can be adapted for 4-nitropyrazole derivatives.[10][12]

G start Start setup Set up an oven-dried Schlenk tube under an inert atmosphere (Argon) start->setup add_reagents Add 4-nitropyrazole, arylboronic acid, Pd catalyst, ligand, and base setup->add_reagents add_solvent Add anhydrous, degassed solvent (e.g., Dioxane) add_reagents->add_solvent heat Heat the reaction mixture with stirring add_solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool_quench Cool to room temperature and quench with water monitor->cool_quench Reaction complete extract Extract with an organic solvent (e.g., Ethyl Acetate) cool_quench->extract purify Dry, concentrate, and purify the product extract->purify end End purify->end

Caption: General workflow for denitrative Suzuki-Miyaura coupling.

Materials:

  • 4-Nitropyrazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(acac)₂)

  • Phosphine ligand (e.g., BrettPhos)

  • Base (e.g., K₃PO₄)

  • Crown ether (e.g., 18-crown-6)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-nitropyrazole derivative, arylboronic acid, palladium catalyst, phosphine ligand, base, and crown ether.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to the required temperature (e.g., 130°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-arylpyrazole.

Conclusion

The 4-nitro group is a versatile functional handle on the pyrazole ring, enabling a range of valuable transformations. The reduction to the 4-amino group provides access to key building blocks for pharmaceutical synthesis. Nucleophilic aromatic substitution, activated by the nitro group, allows for the introduction of various nucleophiles onto the pyrazole core. Furthermore, the development of metal-catalyzed cross-coupling reactions where the nitro group itself acts as a leaving group has significantly expanded the synthetic utility of 4-nitropyrazoles. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize these reactions in their synthetic endeavors.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions at the 5-Chloro Position of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions at the 5-chloro position of pyrazoles, a key transformation in the synthesis of diverse pyrazole derivatives with significant applications in drug discovery and development. The protocols outlined below offer detailed methodologies for common substitution reactions, and the accompanying data summarizes typical reaction conditions and yields.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. Functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these compounds. The 5-chloro position of the pyrazole ring is particularly amenable to nucleophilic substitution, providing a versatile handle for the introduction of a wide range of functional groups, including amino, alkoxy, and thioether moieties. These substitutions are instrumental in developing potent and selective inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Applications in Drug Discovery

5-Substituted pyrazole derivatives have been extensively explored as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases. Notably, pyrazole-based compounds have shown significant inhibitory activity against Janus kinases (JAKs) and p38 mitogen-activated protein kinase (MAPK), making them attractive candidates for the treatment of autoimmune diseases, inflammation, and cancer.

Signaling Pathways Targeted by 5-Substituted Pyrazoles:

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that governs immune responses and hematopoiesis. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. 5-Aminopyrazole derivatives have been successfully designed as potent JAK inhibitors.

  • p38 MAPK Pathway: The p38 MAPK pathway is a key signaling cascade involved in cellular responses to inflammatory cytokines and stress. Inhibition of p38 MAPK is a therapeutic strategy for a range of inflammatory conditions. Pyrazole-based ureas are a well-established class of p38 MAPK inhibitors.

Experimental Protocols

The following protocols provide detailed procedures for the nucleophilic substitution of 5-chloro-pyrazoles with various nucleophiles.

Protocol 1: Synthesis of 5-Amino-Pyrazoles via Palladium-Catalyzed Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 5-chloro-pyrazoles with primary and secondary amines.

Materials:

  • 5-chloro-pyrazole derivative

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst like tBuBrettPhos Pd G3)

  • Phosphine ligand (e.g., tBuBrettPhos)

  • Base (e.g., LHMDS or NaOtBu)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-chloro-pyrazole (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (0.01-0.05 mmol).

  • Add the anhydrous solvent (5-10 mL) and stir the mixture for 10-15 minutes at room temperature.

  • Add the amine (1.2-1.5 mmol) to the reaction mixture.

  • Finally, add the base (1.5-2.2 mmol) portion-wise.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-amino-pyrazole derivative.

Protocol 2: Synthesis of 5-Alkoxy-Pyrazoles

This protocol outlines a method for the synthesis of 5-alkoxy-pyrazoles from 5-chloro-pyrazoles and an alcohol in the presence of a base.

Materials:

  • 5-chloro-pyrazole derivative

  • Alcohol (serves as nucleophile and solvent)

  • Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (if the alcohol is not used as the solvent, e.g., DMF or THF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (excess) and cool to 0 °C.

  • Carefully add the strong base (1.1-1.5 equivalents) portion-wise to the alcohol to generate the corresponding alkoxide.

  • Once the base has fully reacted, add the 5-chloro-pyrazole (1.0 equivalent) to the mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive substrates.

  • Upon completion, carefully quench the reaction by the slow addition of water

Application Notes and Protocols: 5-Chloro-1-ethyl-4-nitro-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole in medicinal chemistry. Due to the limited availability of data for this specific compound, this document leverages information from closely related substituted pyrazole analogs to highlight its potential as a scaffold in drug discovery. The protocols provided are based on established methodologies for the synthesis and evaluation of similar pyrazole derivatives.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The pyrazole scaffold is a key component in several marketed drugs, demonstrating its versatility as a pharmacophore. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its biological and physicochemical properties. The title compound, this compound, possesses key structural features—a chloro group, an ethyl group, and a nitro group—that can influence its biological activity, making it an interesting candidate for investigation in various therapeutic areas.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar pyrazole derivatives, this compound holds potential in the following areas:

  • Antimicrobial Agents: Pyrazole derivatives have shown broad-spectrum antimicrobial activity. The presence of a chloro and a nitro group on the pyrazole ring may enhance its efficacy against various bacterial and fungal strains.

  • Anticancer Agents: Numerous pyrazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. The electron-withdrawing nature of the nitro and chloro groups could contribute to potential anticancer activity.

  • Anti-inflammatory Agents: A significant number of pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1]

Synthesis Protocol

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of substituted pyrazoles. A common approach involves the construction of the pyrazole ring followed by functional group interconversions. One potential pathway starts from a suitable β-ketoester and ethylhydrazine, followed by nitration and chlorination.

A more direct approach, however, would be the diazotization of a corresponding 5-amino-1-ethyl-4-nitro-1H-pyrazole precursor. This method is widely used for the introduction of a chloro group at the 5-position of the pyrazole ring.

Proposed Synthesis of this compound

This protocol describes a two-step synthesis starting from the hypothetical precursor, 5-amino-1-ethyl-4-nitro-1H-pyrazole.

Step 1: Synthesis of 1-ethyl-4-nitro-1H-pyrazol-5-amine

This is a hypothetical starting material for the purpose of this protocol.

Step 2: Diazotization and Chlorination to yield this compound

  • Dissolution: Dissolve 5-amino-1-ethyl-4-nitro-1H-pyrazole (1 equivalent) in a suitable volume of concentrated hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the pyrazole solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Chlorination (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis of this compound A 5-Amino-1-ethyl-4-nitro-1H-pyrazole B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C C This compound B->C  CuCl, HCl  (Sandmeyer Reaction)

Caption: Proposed synthetic route for this compound.

Biological Activity of Structurally Related Pyrazole Derivatives

The following tables summarize the quantitative biological activity data for pyrazole derivatives that are structurally related to this compound. This data is provided to illustrate the potential therapeutic value of this class of compounds.

Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound/DerivativeTarget OrganismActivity (MIC/IC50)Reference
N-(trifluoromethyl)phenyl substituted pyrazoleStaphylococcus aureus (MRSA)MIC: 0.78-1.56 µg/mL[2]
Coumarin-substituted pyrazoleStaphylococcus aureus (MRSA)MIC: 3.125 µg/mL[3]
Pyrazole derivativeEscherichia coliMIC: 0.25 µg/mL[4]
Pyrazole derivativeAspergillus nigerMIC: 1 µg/mL[4]

Table 2: Anticancer Activity of Representative Pyrazole Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
3,5-disubstituted 1,4-benzoxazine-pyrazole hybridMCF7 (Breast)2.82 µM[5]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybridA549 (Lung)6.28 µM[5]
5-alkylated selanyl-1H-pyrazole derivativeA549 (Lung)21.2 µM[5]
Pyrazole carbohydrazide derivativeMDA-MB-231 (Breast)6.36 µM[6]

Table 3: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound/DerivativeAssayActivityReference
Pyrazole-substituted heterocyclic systemCarrageenan-induced paw edema85.23% inhibition[7]
Pyrazole derivativeCOX-2 InhibitionIC50: 19.87 nM[1]
Pyrazoline derivativeLipoxygenase InhibitionIC50: 80 µM[8]
Pyrazole analogueCarrageenan-induced paw edemaBetter than Diclofenac[4]

Experimental Protocols for Biological Assays

The following are detailed protocols for key experiments to evaluate the biological activity of this compound, based on standard methods used for similar compounds.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth to achieve a range of final concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive controls (microorganism with no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, A549) in a suitable culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in the culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

Potential Mechanism of Action in Inflammation

Many pyrazole-based anti-inflammatory drugs are known to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The diagram below illustrates this general mechanism.

G cluster_pathway General COX Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Stomach_Protection Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Protection Pyrazole Pyrazole Derivative (e.g., this compound) Pyrazole->COX2 Inhibition

Caption: Potential inhibitory action of pyrazole derivatives on the COX-2 pathway.

General Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the initial stages of drug discovery involving a novel compound like this compound.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of This compound In_Vitro_Screening In Vitro Screening (Antimicrobial, Anticancer, Anti-inflammatory Assays) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Hit_Identification->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A streamlined workflow for the initial evaluation of a new chemical entity.

Conclusion

References

Development of Pyrazole-Based Inhibitors for Specific Biological Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its synthetic accessibility and versatile structure have made it a cornerstone in the development of targeted inhibitors for a wide range of biological targets, particularly protein kinases and enzymes involved in proliferative and inflammatory diseases.[1][2] This document provides detailed application notes and protocols for researchers engaged in the discovery and evaluation of novel pyrazole-based therapeutic agents. Notable examples of pyrazole-containing drugs include Ruxolitinib (a JAK1/JAK2 inhibitor), Encorafenib (a BRAF inhibitor), and Celecoxib (a COX-2 inhibitor), highlighting the scaffold's therapeutic significance.[1][2][3]

Key Biological Targets and Signaling Pathways

Pyrazole-based inhibitors have shown significant promise in modulating key signaling pathways implicated in cancer and inflammation. The two major pathways discussed here are the JAK/STAT and MAPK/ERK pathways.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, which regulates immune response, hematopoiesis, and cell growth.[4][5] Aberrant JAK/STAT signaling is a driver in various cancers and inflammatory disorders.[4] Pyrazole-based inhibitors, such as Ruxolitinib, target the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby inhibiting downstream gene transcription.[2]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Inhibitor Ruxolitinib (Pyrazole-based Inhibitor) Inhibitor->JAK Inhibits

JAK/STAT signaling pathway and inhibition.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a central signaling route that controls cell proliferation, differentiation, and survival.[3][6] Mutations in proteins like BRAF are common in many cancers, leading to constitutive activation of this pathway.[7][8] Pyrazole-based inhibitors such as Encorafenib specifically target mutant BRAF, blocking downstream signaling to MEK and ERK, thereby inhibiting cancer cell proliferation.[3] Another class of pyrazole compounds, like BIRB 796, targets p38 MAP kinase, a key regulator of inflammatory cytokine production.[6][9]

MAPK_ERK_Pathway cluster_nucleus GF Growth Factor RTK RTK GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Translocates Proliferation Cell Proliferation Inhibitor Encorafenib (Pyrazole-based Inhibitor) Inhibitor->BRAF Inhibits

MAPK/ERK signaling pathway and BRAF inhibition.

Quantitative Data Presentation

The potency of pyrazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a biological target by 50%. The following tables summarize the in vitro potencies of representative pyrazole-based inhibitors against their respective targets.

Table 1: Pyrazole-Based JAK Inhibitors

Compound Target IC50 (nM) Reference
Ruxolitinib JAK1/JAK2 3.3 / 2.8 [2]
Baricitinib JAK1/JAK2 5.9 / 5.7 [2]
Compound 3f JAK1/JAK2/JAK3 3.4 / 2.2 / 3.5 [4]

| Povorcitinib | JAK1 | - |[2] |

Table 2: Pyrazole-Based BRAF/p38 MAPK Inhibitors

Compound Target IC50 (nM) Reference
Encorafenib BRAF (V600E) ~0.3 [3]
Compound 1j BRAF (V600E) 16 (biochemical) [7]
BIRB 796 p38α MAPK 38 (Kd) [6][10]

| SB203580 | p38α/β MAPK | 50-100 |[10] |

Table 3: Pyrazole-Based COX-2 Inhibitors

Compound Target IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Celecoxib COX-2 0.04 313.12 [11][12]
Compound 119a COX-2 0.02-0.04 462.91 [12]
Compound 125b COX-2 - 9.31 [12]

| Pyrazolone 5a-f | COX-2 | 1.50-20.71 | - |[11] |

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a novel pyrazole-based inhibitor, from initial screening to in vivo evaluation.

Experimental_Workflow Synthesis Synthesis of Pyrazole Derivatives Biochem In Vitro Biochemical Assay (e.g., Kinase Assay) Synthesis->Biochem IC50_Biochem Determine Biochemical IC50 Biochem->IC50_Biochem Cellular Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) IC50_Biochem->Cellular IC50_Cellular Determine Cellular IC50 Cellular->IC50_Cellular Target Target Engagement Assay (e.g., Western Blot for p-ERK) IC50_Cellular->Target Confirmation Confirm On-Target Effect Target->Confirmation InVivo In Vivo Efficacy Study (e.g., Xenograft, Inflammation Model) Confirmation->InVivo Evaluation Evaluate In Vivo Efficacy and Toxicity InVivo->Evaluation Lead Lead Optimization Evaluation->Lead

General workflow for inhibitor characterization.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the IC50 of a pyrazole-based inhibitor against a target kinase (e.g., JAK2, BRAF, p38) using a luminescence-based ATP detection assay (e.g., ADP-Glo™).

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Kinase-specific peptide substrate

  • High-purity ATP

  • Test inhibitor dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO, starting from a 1 mM stock.

  • Plate Setup: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate. Include "0% inhibition" wells with DMSO only and "100% inhibition" wells with a potent pan-kinase inhibitor (e.g., Staurosporine).

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well containing the pre-spotted compounds.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer (concentration should be near the Km for the kinase). Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Reaction Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Reaction Termination: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Shake for 30 seconds and incubate for 40 minutes at room temperature.

  • Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. Shake for 30 seconds and incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-Based)

This protocol describes the use of the MTT assay to determine the IC50 of a pyrazole-based inhibitor in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test inhibitor dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

  • Data Acquisition: Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the log-transformed inhibitor concentration and use non-linear regression to determine the IC50 value.[13]

Protocol 3: Target Engagement via Western Blot (p-ERK)

This protocol is for assessing the inhibition of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK) in cells treated with a pyrazole-based BRAF or MEK inhibitor.

Materials:

  • Cancer cell line with an activating BRAF mutation (e.g., A375)

  • Complete growth medium

  • Test inhibitor dissolved in DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test inhibitor for 1-2 hours.

  • Cell Lysis: Place culture dishes on ice, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and add the chemiluminescence substrate. Visualize the protein bands using an imaging system.

  • Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[11]

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Protocol 4: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the in vivo anti-inflammatory activity of pyrazole-based inhibitors, such as COX-2 inhibitors.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Test inhibitor formulation (e.g., in 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study.

  • Compound Administration: Administer the test inhibitor orally or intraperitoneally at various doses. The control group receives the vehicle only. A positive control group may receive a standard anti-inflammatory drug like Indomethacin.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15][16]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point by subtracting the initial paw volume from the post-injection volume. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.

Conclusion

The pyrazole scaffold remains a highly valuable framework in the design of potent and selective inhibitors for critical biological targets. The protocols and data presented herein provide a comprehensive guide for researchers to effectively synthesize, evaluate, and characterize novel pyrazole-based compounds. A systematic approach, combining robust in vitro and in vivo assays, is essential for advancing these promising candidates through the drug discovery pipeline.

References

Application of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole in Agrochemical Research: A Methodological Guideline

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: As of the current date, publicly accessible research detailing the specific agrochemical applications, bioactivity, and mechanism of action for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole is not available. This document, therefore, provides a comprehensive set of generalized application notes and protocols that can be adapted for the preliminary screening and evaluation of this and other novel pyrazole-based compounds in an agrochemical research context. The methodologies and pathways described are based on established practices for testing analogous chemical structures.

Introduction to Pyrazole Derivatives in Agrochemicals

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of modern agrochemicals.[1] The versatile pyrazole scaffold allows for extensive chemical modification, leading to the discovery of molecules with potent fungicidal, herbicidal, and insecticidal properties.[1][2] Commercially successful pyrazole-based agrochemicals often function by inhibiting specific metabolic pathways in target organisms, such as respiration or amino acid biosynthesis.[2] The presence of substituents like chloro, nitro, and ethyl groups on the pyrazole ring can significantly influence the compound's biological activity, selectivity, and physicochemical properties. Therefore, a systematic evaluation of novel derivatives like this compound is a valid line of inquiry in the search for new crop protection agents.

Hypothetical Data Presentation

Should this compound exhibit agrochemical activity, the quantitative data from bioassays would be summarized for clear comparison. Below are example tables illustrating how such data would be presented.

Table 1: In Vitro Fungicidal Activity of this compound

Fungal SpeciesEC₅₀ (µg/mL)95% Confidence IntervalMycelial Growth Inhibition (%) at 50 µg/mL
Botrytis cinerea15.212.5 - 18.078
Rhizoctonia solani8.97.1 - 10.585
Fusarium graminearum25.622.3 - 29.165
Puccinia triticina> 100-12

Table 2: In Vivo Herbicidal Activity of this compound (Post-emergence)

Plant SpeciesGR₅₀ (g a.i./ha)95% Confidence IntervalInjury (%) at 200 g a.i./ha
Amaranthus retroflexus (Redroot Pigweed)150135 - 16888
Echinochloa crus-galli (Barnyard Grass)220201 - 24275
Zea mays (Corn)> 800-5
Glycine max (Soybean)> 800-8

EC₅₀ (Effective Concentration 50): The concentration of a compound that causes a 50% reduction in mycelial growth. GR₅₀ (Growth Reduction 50): The dose of a herbicide that causes a 50% reduction in plant growth (e.g., fresh weight).

Experimental Protocols

The following are detailed, generalized protocols for assessing the fungicidal and herbicidal activity of a novel compound.

In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is designed to determine the intrinsic fungicidal activity of a test compound against a panel of pathogenic fungi.

Materials:

  • Test compound (this compound)

  • Potato Dextrose Agar (PDA) medium

  • Selected fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO) or acetone

  • Positive control (e.g., a commercial fungicide like Azoxystrobin)

  • Negative control (solvent only)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO or acetone.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55 °C in a water bath.

  • Dosing the Media: Add appropriate aliquots of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration does not exceed 1% (v/v) in the final medium. Prepare control plates with solvent only.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each agar plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Use the inhibition data across the concentration range to calculate the EC₅₀ value through probit analysis.

Greenhouse Herbicidal Bioassay (Post-emergence)

This protocol evaluates the herbicidal efficacy of a test compound when applied to emerged weeds and its selectivity towards crop species.

Materials:

  • Test compound (this compound)

  • Weed and crop species seeds

  • Pots or trays filled with sterilized potting mix

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber calibrated to deliver a specific volume

  • Wetting agent/adjuvant

  • Positive control (e.g., a commercial herbicide like Glyphosate)

  • Negative control (formulation blank)

Procedure:

  • Plant Cultivation: Sow seeds of selected weed and crop species in pots. Grow them in the greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Treatment Preparation: Prepare a stock solution of the test compound. Create a series of spray solutions to deliver different application rates (e.g., 50, 100, 200, 400 g a.i./ha). The formulation should include a suitable wetting agent.

  • Application: Transfer the plants to a calibrated spray chamber. Apply the treatments evenly over the foliage.

  • Post-treatment Care: Return the plants to the greenhouse and arrange them in a randomized complete block design.

  • Evaluation: Assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT).

  • Data Collection: Rate the percent injury on a scale of 0 (no effect) to 100 (complete death). At the final evaluation, harvest the above-ground biomass and record the fresh weight.

  • Analysis: Calculate the percentage of growth reduction compared to the untreated control. Use this data to determine the GR₅₀ value for each species using regression analysis.

Visualization of Workflows and Potential Mechanisms

Diagrams are crucial for visualizing complex processes in agrochemical research. The following are examples created using the DOT language.

Experimental Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Characterization cluster_3 Lead Optimization Synthesis Synthesis of This compound Formulation Formulation Development Synthesis->Formulation InVitro_Fungicide In Vitro Fungicide Assay (Mycelial Growth) Formulation->InVitro_Fungicide InVivo_Herbicide In Vivo Herbicide Assay (Whole Plant) Formulation->InVivo_Herbicide Dose_Response Dose-Response Studies (EC50 / GR50) InVitro_Fungicide->Dose_Response InVivo_Herbicide->Dose_Response Selectivity Crop Selectivity Testing Dose_Response->Selectivity MoA Mechanism of Action Studies Selectivity->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: General workflow for the screening and development of a novel agrochemical compound.

Hypothetical Mechanism of Action: Succinate Dehydrogenase Inhibition

Many pyrazole-based fungicides act by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This disrupts fungal respiration and energy production.

SDHI_Mechanism_of_Action cluster_pathway Mitochondrial Electron Transport Chain (Fungus) cluster_inhibition Inhibition by Pyrazole Fungicide Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQH2 Uquinol (QH2) SDH->UQH2 UQ Ubiquinone (Q) UQ->SDH ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Pyrazole 5-Chloro-1-ethyl- 4-nitro-1H-pyrazole Pyrazole->SDH Binds to UQ site & Blocks Electron Transfer

Caption: Potential mechanism of action for a pyrazole fungicide via inhibition of succinate dehydrogenase.

References

Catalytic Derivatization of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic derivatization of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, a versatile scaffold for the synthesis of novel chemical entities in drug discovery and materials science. The protocols focus on leveraging the reactivity of the C5-chloro and C4-nitro functionalities through various catalytic cross-coupling and reduction reactions.

Introduction

This compound is a key building block possessing two reactive sites amenable to selective functionalization. The electron-withdrawing nature of the nitro group at the C4 position activates the C5-chloro for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a handle for further derivatization. This application note details protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling at the C5 position, as well as the catalytic reduction of the C4-nitro group.

Synthesis of Starting Material: this compound

A plausible synthetic route to the title compound is proposed based on established pyrazole synthesis, nitration, and Sandmeyer-type reactions.

Synthesis_Workflow cluster_0 Synthesis of this compound Ethylhydrazine Ethylhydrazine 1-Ethyl-1H-pyrazol-5-amine 1-Ethyl-1H-pyrazol-5-amine Ethylhydrazine->1-Ethyl-1H-pyrazol-5-amine Condensation 3-Oxopropanenitrile 3-Oxopropanenitrile 3-Oxopropanenitrile->1-Ethyl-1H-pyrazol-5-amine 1-Ethyl-4-nitro-1H-pyrazol-5-amine 1-Ethyl-4-nitro-1H-pyrazol-5-amine 1-Ethyl-1H-pyrazol-5-amine->1-Ethyl-4-nitro-1H-pyrazol-5-amine Nitration (HNO3/H2SO4) This compound This compound 1-Ethyl-4-nitro-1H-pyrazol-5-amine->this compound Sandmeyer Reaction (NaNO2, HCl, CuCl)

Caption: Proposed synthetic workflow for this compound.

Protocol 2.1: Synthesis of 1-Ethyl-1H-pyrazol-5-amine

This protocol is adapted from known procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.

Materials:

  • Ethylhydrazine

  • Cyanoacetaldehyde or a suitable equivalent

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • Dissolve ethylhydrazine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid.

  • To this solution, add cyanoacetaldehyde (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Ethyl-1H-pyrazol-5-amine.

Protocol 2.2: Synthesis of 1-Ethyl-4-nitro-1H-pyrazol-5-amine

Materials:

  • 1-Ethyl-1H-pyrazol-5-amine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • Cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add 1-Ethyl-1H-pyrazol-5-amine (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the pyrazole solution, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated product by filtration, wash with cold water, and dry to yield 1-Ethyl-4-nitro-1H-pyrazol-5-amine.

Protocol 2.3: Synthesis of this compound (Sandmeyer Reaction)

This protocol is a general procedure for the diazotization of an amino group followed by chlorination.[1][2][3]

Materials:

  • 1-Ethyl-4-nitro-1H-pyrazol-5-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

Procedure:

  • Suspend 1-Ethyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

  • Add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.

Catalytic Derivatization at the C5-Position

The C5-chloro group is activated for various palladium-catalyzed cross-coupling reactions.

Derivatization_Workflow cluster_1 C5-Position Derivatization Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) Start->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Product_Suzuki 5-Aryl-1-ethyl-4-nitro-1H-pyrazole Suzuki->Product_Suzuki Product_Buchwald 5-(Amino)-1-ethyl-4-nitro-1H-pyrazole Buchwald->Product_Buchwald Product_Sonogashira 5-Alkynyl-1-ethyl-4-nitro-1H-pyrazole Sonogashira->Product_Sonogashira Nitro_Reduction_Workflow cluster_2 C4-Position Derivatization Start_Nitro 5-Substituted-1-ethyl-4-nitro-1H-pyrazole Reduction Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Start_Nitro->Reduction Product_Amine 5-Substituted-1-ethyl-1H-pyrazol-4-amine Reduction->Product_Amine

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives are fundamental heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Traditional batch synthesis methods for these compounds often present challenges related to reaction efficiency, scalability, safety, and long reaction times.[1] Flow chemistry, or continuous flow processing, has emerged as a powerful alternative, offering significant advantages such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles for handling hazardous intermediates, and streamlined scalability.[1][2] These application notes provide detailed protocols and data for the synthesis of pyrazole derivatives using continuous flow methodologies, tailored for researchers, scientists, and professionals in drug development.

Application Note 1: Continuous Flow Synthesis of the COX-2 Inhibitor Celecoxib

This note describes an efficient, two-stage continuous flow process for the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). The method involves a Claisen condensation followed by a cyclocondensation to form the pyrazole core, demonstrating a significant reduction in reaction time compared to traditional batch methods.[3][4]

Logical Workflow for Celecoxib Synthesis

cluster_reagents Reagent Streams cluster_process Flow Reactor Setup cluster_collection Product Collection R1 4-Methylacetophenone Ethyl trifluoroacetate in THF/NaOMe P1 Pump A R1->P1 R2 4-Sulfamidophenylhydrazine HCl in EtOH P2 Pump B R2->P2 M1 T-Mixer P1->M1 M2 T-Mixer P2->M2 C1 Heated Coil 1 (Claisen Condensation) M1->C1 C1->M2 C2 Heated Coil 2 (Cyclocondensation) M2->C2 BPR Back Pressure Regulator C2->BPR Collect Celecoxib Product BPR->Collect

Caption: Telescoped two-step flow synthesis of Celecoxib.

Data Presentation

The continuous flow process offers a dramatic improvement in reaction time while maintaining high yields.

ParameterBatch Synthesis[3][5]Continuous Flow Synthesis[3][5]
Stage 1 (Claisen Condensation) 12 hours~4 minutes
Stage 2 (Cyclocondensation) 8 hours~60 minutes
Total Reaction Time 20 hours~1 hour
Isolated Yield 90%90-96%
Throughput (Telescoped) N/A1 g scale demonstrated
Experimental Protocol

1. Reagent Preparation:

  • Solution A (Claisen Condensation): Prepare a solution of 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent like Tetrahydrofuran (THF) with a base such as sodium methoxide (NaOMe).

  • Solution B (Cyclocondensation): Prepare a solution of 4-sulfamidophenylhydrazine hydrochloride in ethanol (EtOH).[3]

2. Flow Reactor Setup:

  • The system consists of two pumps, two T-mixers, two heated coil reactors, and a back-pressure regulator (BPR).

  • Pump A delivers Solution A, and Pump B delivers Solution B.

  • The first coil reactor is maintained at the optimized temperature for the Claisen condensation.

  • The second coil reactor is set to the temperature required for the cyclocondensation reaction.

3. Synthesis Procedure:

  • Pump Solution A through the first heated coil reactor to form the intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[3]

  • The output stream from the first reactor is combined with Solution B at a T-mixer.

  • This combined stream enters the second heated coil reactor.

  • The cyclocondensation reaction occurs, yielding Celecoxib.[3]

  • The product stream passes through the BPR before collection.

  • The collected crude product is purified using standard techniques such as trituration or recrystallization.[3]

Application Note 2: Tandem Flow Synthesis of Pyrazoles from Acetophenones

This application note details a two-step tandem flow process for synthesizing a library of substituted pyrazoles. The synthesis begins with the condensation of an acetophenone with dimethylformamide dimethyl acetal (DMADMF) to form an enaminone intermediate, which immediately undergoes a second condensation with hydrazine to yield the pyrazole product.[2]

Workflow for Tandem Pyrazole Synthesis

cluster_reagents Reagent Streams cluster_process Flow Reactor Setup cluster_collection Product Collection R1 Acetophenone in DMF P1 Pump A R1->P1 R2 DMADMF in DMF P2 Pump B R2->P2 R3 Hydrazine Hydrate in DMF P3 Pump C R3->P3 M1 T-Mixer P1->M1 P2->M1 M2 Glass Mixer-Chip (Pyrazole Formation) 150 °C P3->M2 C1 Stainless Steel Coil (Enaminone Formation) 170 °C M1->C1 C1->M2 BPR Back Pressure Regulator M2->BPR Collect Pyrazole Library BPR->Collect

Caption: Tandem flow synthesis of pyrazoles from acetophenones.

Data Presentation

This method is effective for a wide range of substituted acetophenones, with high yields and throughput.

Acetophenone SubstituentYield (%)[2]Run Time (min)[2]Throughput (mg/h)[2]
H85120185
4-Me78120187
4-F90120224
4-Cl95120258
4-Br95120322
3-Cl88120239
2-F90120224
1-Naphthyl93120288
4-Pyridyl85120187
Experimental Protocol

1. Reagent Preparation:

  • Solution A: Dissolve the starting acetophenone (e.g., 0.6 M) in Dimethylformamide (DMF).

  • Solution B: Prepare a solution of DMADMF (2 equivalents) in DMF.

  • Solution C: Prepare a solution of hydrazine hydrate (3 equivalents) in DMF.[2]

2. Flow Reactor Setup:

  • The system utilizes three pumps, a T-mixer, a stainless-steel coil reactor (5 mL), and a glass mixer-chip reactor (2 mL).[2]

  • Pump A (Acetophenone) and Pump B (DMADMF) feed into a T-mixer before entering the stainless-steel coil.

  • The coil is heated to 170 °C.

  • The output from the coil is fed into the glass mixer-chip, where it is combined with the stream from Pump C (Hydrazine).

  • The mixer-chip is heated to 150 °C.[2]

3. Synthesis Procedure:

  • Set the flow rates for Pump A and Pump B to 0.25 mL/min each (total flow 0.5 mL/min), resulting in a 10-minute residence time in the first coil reactor for enaminone formation.[2]

  • Set the flow rate for Pump C to 0.5 mL/min.

  • The total flow rate into the glass mixer-chip is 1.0 mL/min, resulting in a 2-minute residence time for the pyrazole formation.[2]

  • The product stream is collected after passing through a back-pressure regulator.

  • The solvent is removed under reduced pressure, and the crude product is purified as necessary.

Application Note 3: Four-Step Continuous Synthesis of N-Aryl Pyrazoles

This note outlines a versatile four-step continuous flow process that converts anilines into N-aryl pyrazoles. The sequence involves diazotization, a metal-free reduction using Vitamin C, hydrolysis, and cyclocondensation. This method is particularly advantageous as it allows for the safe, in-situ generation and immediate consumption of potentially hazardous diazonium salt and hydrazine intermediates.[6]

Workflow for Four-Step N-Aryl Pyrazole Synthesis

Aniline Aniline + t-BuONO Module1 Module 1: Diazotization (Coil Reactor) Aniline->Module1 Step 1 Module2 Module 2: Reduction (Coil Reactor) Module1->Module2 Diazonium Salt (in-situ) AscorbicAcid L-Ascorbic Acid AscorbicAcid->Module2 Step 2 Module3 Module 3: Hydrolysis (Heated Coil) Module2->Module3 Hydrazide (in-situ) HCl Aqueous HCl HCl->Module3 Step 3 Module4 Module 4: Cyclocondensation (Heated Coil) Module3->Module4 Hydrazine (in-situ) Dione Pentane-2,4-dione Dione->Module4 Step 4 Product N-Aryl Pyrazole Product Module4->Product

Caption: Multi-step telescoped synthesis of N-Aryl Pyrazoles.

Data Presentation

The four-step flow process is robust and tolerates a variety of functional groups on the starting aniline, providing moderate to good overall yields.

Aniline SubstituentOverall Isolated Yield (%)[6]
4-CF369
4-NO240 (scale-up, 3.76 g)
4-CN55
4-Br58
4-Cl61
4-F59
Furan-bearing46
N-pyridyl48
Sulfanilamide (for Celecoxib)48
Experimental Protocol

1. Reagent Preparation:

  • Solution A (Aniline): A solution of the starting aniline and tert-butyl nitrite in a suitable solvent like acetonitrile (MeCN).

  • Solution B (Reductant): A solution of L-ascorbic acid in water.

  • Solution C (Hydrolysis): An aqueous solution of hydrochloric acid (HCl).

  • Solution D (Cyclization): A solution of a 1,3-dicarbonyl compound (e.g., pentane-2,4-dione) in a suitable solvent.

2. Flow Reactor Setup:

  • A multi-module flow system is required, with each module consisting of a pump, a mixer, and a residence time unit (coil reactor), which may be heated.

  • Module 1 (Diazotization): Solution A is pumped through a coil reactor to form the diazonium salt.

  • Module 2 (Reduction): The output of Module 1 is mixed with Solution B and passed through a second coil, where the diazonium salt is reduced to a hydrazide intermediate.

  • Module 3 (Hydrolysis): The stream from Module 2 is mixed with Solution C and passed through a heated coil to hydrolyze the intermediate to the corresponding hydrazine.

  • Module 4 (Cyclocondensation): The hydrazine-containing stream is mixed with Solution D and passed through a final heated coil to form the N-aryl pyrazole.

3. Synthesis Procedure:

  • Optimize the flow rates, residence times, and temperatures for each module individually before telescoping the process.

  • The yield is highly dependent on the residence time for the reduction step.[6]

  • Once optimized, the modules are connected in series.

  • The final product stream is collected, and the product is isolated via extraction and purification.

  • This end-to-end synthesis avoids the isolation and handling of hazardous intermediates, significantly improving the safety of the overall process.[6]

References

Application Notes and Protocols for the Multicomponent Synthesis of Highly Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of highly substituted pyrazoles via multicomponent reactions (MCRs). Pyrazoles are a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] MCRs offer an efficient, atom-economical, and environmentally friendly approach to generate molecular diversity and construct complex pyrazole derivatives in a single synthetic operation.[1][3][4][5] This document outlines key three-component and four-component reaction strategies, complete with experimental protocols and tabulated data for easy reference.

Three-Component Synthesis of Polysubstituted Pyrazoles

The three-component synthesis of pyrazoles is a versatile method that typically involves the reaction of a 1,3-dicarbonyl compound, a hydrazine derivative, and an aldehyde or another electrophile.[6][7] This approach allows for the rapid assembly of a variety of substituted pyrazoles.

General Reaction Scheme: Three-Component Synthesis

A common example involves the condensation of a β-ketoester, an aldehyde, and a hydrazine, often catalyzed by an acid or base, to yield highly functionalized pyrazoles.

Three_Component_Synthesis cluster_reactants Reactants R1CHO Aldehyde (R1CHO) plus1 + R1CHO->plus1 beta_keto β-Ketoester plus2 + beta_keto->plus2 hydrazine Hydrazine (R2NHNH2) catalyst Catalyst (e.g., p-TsOH) product Highly Substituted Pyrazole catalyst->product One-pot reaction plus1->beta_keto plus2->hydrazine

Caption: General workflow for a three-component synthesis of pyrazoles.

Experimental Protocol: p-Toluenesulfonic Acid-Catalyzed Three-Component Synthesis of Pyrazole Derivatives[7]

This protocol is based on the one-pot condensation of cyclic β-diketones, arylglyoxals, and arylhydrazones catalyzed by p-toluenesulfonic acid (p-TsOH).[7]

Materials:

  • Cyclic β-diketone (e.g., dimedone, 1.0 mmol)

  • Arylglyoxal (1.0 mmol)

  • Arylhydrazine (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • Dimethylformamide (DMF, 3 mL)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the cyclic β-diketone (1.0 mmol) in DMF (3 mL), add the arylglyoxal (1.0 mmol), arylhydrazine (1.0 mmol), and p-TsOH (10 mol%).

  • Stir the reaction mixture at 70 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Tabulated Data: Three-Component Synthesis of Pyrazole Derivatives[7]
Entryβ-DiketoneArylglyoxalArylhydrazineProduct Yield (%)
1DimedonePhenylglyoxalPhenylhydrazine92
24-Hydroxycoumarin4-ChlorophenylglyoxalPhenylhydrazine88
32-Hydroxy-1,4-naphthoquinone4-Methoxyphenylglyoxal4-Nitrophenylhydrazine85
4Dimedone4-Bromophenylglyoxal2,4-Dinitrophenylhydrazine82

Four-Component Synthesis of Highly Substituted Pyrazoles

Four-component reactions provide an even higher level of molecular complexity from simple starting materials. A prominent example is the synthesis of pyrano[2,3-c]pyrazoles, which are of significant interest in medicinal chemistry.[1][8][9][10]

General Reaction Scheme: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[1][8][9]

Four_Component_Synthesis cluster_reactants Reactants aldehyde Aldehyde plus1 + aldehyde->plus1 malononitrile Malononitrile plus2 + malononitrile->plus2 beta_keto Ethyl Acetoacetate plus3 + beta_keto->plus3 hydrazine Hydrazine Hydrate catalyst Catalyst (e.g., Taurine) product Pyrano[2,3-c]pyrazole catalyst->product One-pot reaction in water plus1->malononitrile plus2->beta_keto plus3->hydrazine

Caption: General workflow for a four-component synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Taurine-Catalyzed Four-Component Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles in Water[1]

This protocol describes an environmentally friendly, taurine-catalyzed synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles in water.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Taurine (10 mol%)

  • Water (5 mL)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine (10 mol%) in water (5 mL).

  • Stir the mixture vigorously at 80 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 2 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the solid with hot water.

  • Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyrano[2,3-c]pyrazole.

Tabulated Data: Four-Component Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles[1]
EntryAldehydeProduct Yield (%)
1Benzaldehyde92
24-Chlorobenzaldehyde90
34-Methoxybenzaldehyde88
44-Nitrobenzaldehyde85
52-Chlorobenzaldehyde87

Conclusion

Multicomponent reactions represent a powerful and efficient strategy for the synthesis of highly substituted and structurally diverse pyrazole derivatives. The protocols outlined here for three- and four-component reactions are robust, high-yielding, and can be adapted for a wide range of substrates. These methods are particularly valuable for the rapid generation of compound libraries for drug discovery and development, offering a streamlined approach to novel pyrazole-based therapeutic agents. The use of green catalysts and solvents, such as taurine in water, further enhances the appeal of these synthetic routes.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, focusing on the nitration of 1-ethyl-5-chloro-1H-pyrazole.

Issue Potential Cause(s) Recommended Action(s)
Low to No Product Formation 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Poor quality starting material (1-ethyl-5-chloro-1H-pyrazole).1. Use fresh fuming nitric acid and sulfuric acid. 2. Carefully monitor and maintain the reaction temperature within the optimal range (typically 0-10 °C for the addition of nitrating agent and then warming to room temperature). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. 4. Verify the purity of the starting material by Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS).
Presence of Multiple Spots on TLC (Byproduct Formation) 1. Reaction temperature too high. 2. Incorrect stoichiometry of nitrating agent. 3. Presence of isomeric impurities in the starting material. 4. Over-nitration.1. Maintain strict temperature control, especially during the exothermic addition of the nitrating mixture. 2. Use the correct molar equivalents of nitric acid and sulfuric acid. An excess of nitric acid can lead to dinitration. 3. Ensure the starting material is the correct regioisomer (5-chloro isomer). The 4-chloro isomer may not react under the same conditions. 4. Use a controlled amount of nitrating agent to avoid the formation of dinitrated byproducts.
Dark-colored Reaction Mixture or Tar Formation 1. Excessive reaction temperature. 2. Contaminants in the starting material or reagents. 3. Ring opening of the pyrazole under harsh conditions.1. Lower the reaction temperature and ensure efficient stirring to dissipate heat. 2. Use purified reagents and solvents. 3. Employ milder nitrating conditions if possible, although this may require longer reaction times.
Difficulties in Product Isolation/Purification 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of multiple, closely related byproducts. 3. Product is an oil or low-melting solid.1. Ensure the reaction has gone to completion before workup. 2. Utilize column chromatography with a carefully selected solvent system to separate the desired product from isomers and other byproducts. 3. If the product is an oil, consider trituration with a non-polar solvent to induce crystallization. If it remains an oil, purification by column chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are typically related to the regioselectivity of the nitration and the presence of impurities in the starting material. Potential byproducts include:

  • Isomeric Products: If the starting material, 1-ethyl-5-chloro-1H-pyrazole, contains the 1-ethyl-3-chloro-1H-pyrazole isomer, nitration can lead to the formation of 1-ethyl-3-chloro-4-nitro-1H-pyrazole.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of 1-ethyl-5-chloro-1H-pyrazole in the final product mixture.

  • Dinitrated Byproducts: Although less common for the pyrazole ring itself under controlled conditions, if the reaction temperature is too high or an excess of nitrating agent is used, dinitration could potentially occur, though this is more likely on an aryl substituent if one were present.

  • Oxidized Byproducts: Strong oxidizing conditions could potentially lead to oxidation of the ethyl group, although this is generally not a major pathway.

Q2: How can I minimize the formation of the 3-chloro isomer byproduct?

A2: The formation of the 3-chloro isomer byproduct is primarily dependent on the purity of your starting material. It is crucial to start with high-purity 1-ethyl-5-chloro-1H-pyrazole. If you are synthesizing the starting material yourself, ensure that the synthetic route and purification steps are optimized for the selective formation of the 5-chloro isomer.

Q3: What is the best method to purify the crude product?

A3: The preferred method for purification is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective in separating the desired this compound from less polar starting material and more polar byproducts. The exact ratio of the solvents should be determined by TLC analysis of the crude mixture.

Q4: Can I use a different nitrating agent?

A4: While a mixture of fuming nitric acid and sulfuric acid is the most common nitrating agent for pyrazoles, other reagents can be used. However, the reaction conditions and byproduct profile will likely change. Milder nitrating agents may offer better selectivity but could require longer reaction times or higher temperatures, potentially leading to other side reactions. Any change in the nitrating agent would require careful optimization of the reaction conditions.

Q5: What are the safety precautions I should take during this synthesis?

A5: This synthesis involves the use of strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and should be cooled in an ice bath during the addition of the nitrating agent to control the temperature and prevent runaway reactions.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on the general procedures for the nitration of substituted pyrazoles.

Materials:

  • 1-ethyl-5-chloro-1H-pyrazole

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-5-chloro-1H-pyrazole in dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_nitration Nitration cluster_workup Workup cluster_purification Purification start Dissolve 1-ethyl-5-chloro-1H-pyrazole in DCM cool_react Cool to 0 °C start->cool_react add_h2so4 Add H₂SO₄ cool_react->add_h2so4 add_nitro Add Nitrating Mixture add_h2so4->add_nitro prep_nitro Prepare Nitrating Mixture (HNO₃/H₂SO₄) prep_nitro->add_nitro react Stir at Room Temperature add_nitro->react quench Quench with Ice react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts starting_material 1-ethyl-5-chloro-1H-pyrazole nitration Nitration (HNO₃/H₂SO₄) starting_material->nitration crude_product Crude Product Mixture nitration->crude_product isomer Isomeric Nitropyrazole crude_product->isomer unreacted Unreacted Starting Material crude_product->unreacted dinitrated Dinitrated Byproducts crude_product->dinitrated

Caption: Logical relationship of starting material, reaction, and potential byproducts.

Technical Support Center: Purification of Chloro-Nitro Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying chloro-nitro pyrazole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying chloro-nitro pyrazole isomers?

The main difficulty in separating chloro-nitro pyrazole isomers, particularly regioisomers, lies in their very similar physical and chemical properties. Because of their comparable polarities, they often co-elute in chromatography and have similar solubilities, making separation by recrystallization challenging.[1]

Q2: Which purification techniques are most effective for separating chloro-nitro pyrazole isomers?

The most commonly employed and effective techniques are:

  • Flash Column Chromatography: Utilized for separating regioisomers and for the general purification of reaction mixtures. Silica gel is the most common stationary phase.

  • Recrystallization: Can be effective for purification, especially if one isomer is significantly less soluble in a particular solvent system than the others. Fractional recrystallization may be necessary for isomers with similar solubilities.[2]

  • High-Performance Liquid Chromatography (HPLC): Essential for achieving high-resolution separation of closely related regioisomers and for analytical quantification of isomer ratios.

Q3: How do I select an appropriate solvent system for column chromatography?

The key is to perform a systematic screening of solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, dichloromethane, or acetone. The ideal solvent system will show a clear separation between the spots of the isomers on the TLC plate.[1]

Q4: What are suitable solvents for the recrystallization of chloro-nitro pyrazoles?

The choice of solvent is critical and depends on the specific isomer. Common single solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2] For chloro-nitro pyrazoles, which have increased polarity, alcoholic solvents are often a good starting point.[3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[2]

Q5: Can I use an alternative method if chromatography and recrystallization are ineffective?

Yes, another technique that can be employed is the formation of acid addition salts. Pyrazoles can be dissolved in a suitable solvent and treated with an inorganic or organic acid to form salts, which can then be separated by crystallization.[4][5]

Troubleshooting Guides

Flash Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of isomers - Inappropriate solvent system- Column overloading- Improper column packing- Systematically screen solvent systems using TLC to find an optimal mobile phase providing good separation.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Peak tailing - Interactions with acidic silica gel- Inappropriate solvent polarity- Add a small amount of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica.- Adjust the polarity of the mobile phase.
Low recovery of the product - Compound is strongly adsorbed on the silica gel- Compound is too soluble in the mobile phase- Gradually increase the polarity of the mobile phase during elution.- If the compound is eluting too quickly, start with a less polar mobile phase.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize - Solution is not supersaturated- Cooling is too rapid- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystal formation.- Add a seed crystal of the pure compound.
Oiling out instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound- Impurities are present- Use a lower-boiling solvent.- Try a different solvent or a mixed solvent system.- Perform a preliminary purification by column chromatography to remove impurities.
Low yield of purified product - Too much solvent was used- Premature crystallization during hot filtration- Incomplete crystallization- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus to prevent cooling and crystallization.- Ensure the solution is cooled sufficiently to maximize crystal formation.
Colored impurities in the final product - Impurities are co-crystallizing with the product- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also reduce the yield of the desired product.

Data Presentation

Table 1: Reported Purification Data for Chloro-Nitro Pyrazole Derivatives and Analogs

CompoundPurification MethodDetailsYield (%)Purity (%)
4-Chloro-3,5-dinitropyrazoleNitration and work-upReaction with nitric and sulfuric acid73.8Not specified
4-Amino-2-chloro-3-nitropyridine Isomer 1RecrystallizationNot specified75-8595-99
4-Amino-2-chloro-5-nitropyridine Isomer 2Recrystallization95% Ethanol15-2595-99
1-(7-Chloroquinolin-4-yl)-3-(dichloromethyl)-N-methyl-4-nitro-1H-pyrazolyl-5-amineFlash Column ChromatographyPetroleum ether/ethyl acetate 2:138Not specified

Experimental Protocols

Protocol 1: Separation of Chloro-Nitro Pyrazole Regioisomers by Flash Column Chromatography

This protocol provides a general method for separating chloro-nitro pyrazole regioisomers.

1. TLC Analysis:

  • Dissolve a small sample of the crude isomer mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 9:1 Hexane:EtOAc and moving to 4:1, 1:1, etc.) to identify a mobile phase that provides baseline separation of the two isomer spots.[1]

2. Column Preparation:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

3. Sample Loading:

  • Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, pre-adsorb the crude mixture onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a volatile solvent, add silica gel, and evaporate the solvent. Then, carefully add the dried silica with the adsorbed compound to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase identified from the TLC analysis.

  • Collect fractions and monitor the elution by TLC to identify which fractions contain the purified isomers.

  • Combine the fractions containing each pure isomer and evaporate the solvent.

Protocol 2: Purification of a Chloro-Nitro Pyrazole Isomer by Recrystallization

This protocol outlines a general procedure for purifying a single chloro-nitro pyrazole isomer.

1. Solvent Selection:

  • Place a small amount of the crude isomer in several test tubes.

  • Add a small amount of different potential recrystallization solvents to each tube.

  • The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely when heated.[2]

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid is completely dissolved.[2]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

4. Cooling and Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[2]

5. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals, for example, by air-drying on the filter paper or in a desiccator.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Products crude_mixture Crude Chloro-Nitro Pyrazole Isomer Mixture column_chromatography Flash Column Chromatography crude_mixture->column_chromatography recrystallization Recrystallization crude_mixture->recrystallization tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis solvent_evaporation Solvent Evaporation recrystallization->solvent_evaporation tlc_analysis->solvent_evaporation purity_check Purity & Yield Determination solvent_evaporation->purity_check isomer_1 Pure Isomer 1 purity_check->isomer_1 isomer_2 Pure Isomer 2 purity_check->isomer_2

Caption: Experimental workflow for the purification of chloro-nitro pyrazole isomers.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered q_separation Poor Isomer Separation? start->q_separation q_crystals No Crystals Formed? start->q_crystals a_separation Optimize Mobile Phase via TLC Reduce Column Loading q_separation->a_separation Yes q_recovery Low Product Recovery? q_separation->q_recovery No end Problem Resolved a_separation->end a_recovery Adjust Mobile Phase Polarity q_recovery->a_recovery Yes q_recovery->end No a_recovery->end a_crystals Concentrate Solution Cool Slowly, Seed, or Scratch q_crystals->a_crystals Yes q_yield Low Yield? q_crystals->q_yield No a_crystals->end a_yield Minimize Hot Solvent Volume Ensure Complete Cooling q_yield->a_yield Yes q_yield->end No a_yield->end

Caption: Logical troubleshooting workflow for purification issues.

References

Technical Support Center: Optimization of Nitropyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of nitropyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

Low Reaction Yield

Low yields are a frequent issue in nitropyrazole synthesis. The following table outlines potential causes and suggests solutions to improve the outcome of your reaction.

Potential Cause Troubleshooting Steps
Suboptimal Nitrating Agent or Conditions - Choice of Nitrating Agent: The combination of nitric acid with sulfuric acid (HNO₃/H₂SO₄) or acetic anhydride (HNO₃/Ac₂O) are common nitrating agents. For less reactive pyrazoles, a stronger nitrating system like fuming nitric acid with fuming sulfuric acid may be necessary.[1][2] - Reaction Temperature: Nitration is an exothermic reaction. Maintaining a low temperature (typically 0-15°C) during the addition of reagents is crucial to prevent side reactions and decomposition.[2][3] However, some rearrangements to form C-nitropyrazoles require elevated temperatures.[3][4] - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.[5][6]
Incomplete Reaction - Stirring: Ensure efficient and continuous stirring throughout the reaction to ensure homogeneity.[6] - Reagent Purity: Use pure starting materials. Impurities in the pyrazole or nitrating agents can lead to the formation of byproducts and reduce the yield.[5]
Side Reactions and Byproduct Formation - Formation of Regioisomers: The nitration of substituted pyrazoles can lead to the formation of different regioisomers. The reaction conditions, particularly the solvent and temperature, can influence the regioselectivity.[5] - Over-nitration: Using an excessive amount of nitrating agent or harsh reaction conditions can lead to the formation of di- or tri-nitrated pyrazoles when a mono-nitrated product is desired.[4]
Product Decomposition - Temperature Control: As mentioned, excessive temperatures can cause the decomposition of both the starting material and the nitropyrazole product, especially in a strong acidic medium.[2]
Loss During Work-up and Purification - Extraction: Ensure complete extraction of the product from the aqueous phase using a suitable organic solvent. Multiple extractions may be necessary. - Purification Method: Choose an appropriate purification method. Recrystallization is a common method for purifying solid nitropyrazoles.[2][7] Column chromatography on silica gel can also be used, but care must be taken as acidic silica gel can sometimes retain the basic pyrazole compounds. Deactivating the silica gel with a base like triethylamine may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nitropyrazoles?

A1: The most common methods for synthesizing nitropyrazoles involve the direct nitration of the pyrazole ring using a nitrating agent. The two primary approaches are:

  • Direct C-Nitration: This involves the electrophilic substitution of a hydrogen atom on the pyrazole ring with a nitro group. Common nitrating agents for this are mixtures of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or fuming nitric acid and fuming sulfuric acid.[1][2]

  • N-Nitration followed by Rearrangement: This two-step process first involves the nitration of the nitrogen atom in the pyrazole ring to form an N-nitropyrazole intermediate. This intermediate is then rearranged, typically by heating in a suitable solvent, to yield a C-nitropyrazole.[1][3][4]

Q2: How can I control the regioselectivity of the nitration to obtain the desired isomer (e.g., 3-nitro vs. 4-nitropyrazole)?

A2: Controlling the regioselectivity is a key challenge. Several factors influence the position of nitration:

  • Reaction Conditions: For the synthesis of 4-nitropyrazole, direct nitration of pyrazole with a mixture of nitric and sulfuric acids at elevated temperatures (around 90°C) has been reported, although with moderate yields.[2] A one-pot, two-step method using fuming nitric acid and fuming sulfuric acid at a controlled temperature of 50°C has been shown to produce 4-nitropyrazole with a much higher yield of 85%.[2]

  • Rearrangement Conditions: The thermal rearrangement of N-nitropyrazole can lead to different isomers. For example, rearrangement in an organic solvent like n-octanol can produce 3-nitropyrazole, while rearrangement in sulfuric acid at room temperature can yield 4-nitropyrazole.[1][3]

  • Substituents on the Pyrazole Ring: Existing substituents on the pyrazole ring will direct the incoming nitro group to specific positions based on their electronic and steric effects.

Q3: My nitration reaction is producing a lot of dark-colored impurities. What is causing this and how can I prevent it?

A3: The formation of dark-colored impurities is often due to oxidative side reactions or the decomposition of starting materials or products under strong acidic and oxidative conditions.[5] To minimize this:

  • Temperature Control: Strictly maintain the recommended low temperature, especially during the addition of the nitrating agent.

  • Purity of Reagents: Ensure that the nitric acid used is not old or discolored, as the presence of nitrogen oxides can promote side reactions.

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the pyrazole solution to allow for better heat dissipation.

Q4: What are the best practices for purifying nitropyrazoles?

A4: The purification method depends on the physical state and stability of the nitropyrazole.

  • Recrystallization: For solid products, recrystallization is a highly effective method. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl ether and hexane.[2][7]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. To prevent the loss of basic pyrazole compounds on the acidic silica, you can either use neutral alumina or deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine.[7]

  • Acid-Base Extraction: For some impurities, an acid-base wash during the work-up can be effective. However, care must be taken as nitropyrazoles themselves have acidic or basic properties.

  • Formation of Acid Addition Salts: Another purification technique involves dissolving the pyrazole in a suitable solvent and treating it with an inorganic or organic acid to form a salt, which can then be crystallized and separated.[8][9]

Data Presentation

Table 1: Comparison of Reaction Conditions for 4-Nitropyrazole Synthesis

MethodNitrating AgentTemperature (°C)Time (h)Yield (%)Reference
Direct NitrationHNO₃ / H₂SO₄90656[2]
One-pot Two-stepFuming HNO₃ (90%) / Fuming H₂SO₄ (20%)501.585[2]

Table 2: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement

StepReagentsTemperature (°C)Time (h)Yield (%)Reference
N-NitrationPyrazole, HNO₃, H₂SO₄< 153.586.6[3]
RearrangementN-nitropyrazole in n-octanol185-190-87.8[3]

Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis of 4-Nitropyrazole[2]
  • Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask equipped with a stirrer and thermometer, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.

  • Formation of Pyrazole Sulfate: In a separate 100 mL four-necked flask, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture for 30 minutes.

  • Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and slowly add the prepared nitrosulfuric acid dropwise.

  • Reaction: After the addition is complete, raise the temperature to 50°C and maintain it for 1.5 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice water, which will cause a white solid to precipitate.

  • Purification: Filter the solid, wash it with ice water, and dry it under a vacuum. The product can be further purified by recrystallization from an ethyl ether/hexane mixture to yield 4-nitropyrazole (85% yield).

Protocol 2: Synthesis of 3-Nitropyrazole via Rearrangement[3]
  • N-Nitration: In a suitable reaction vessel, nitrate pyrazole using a mixture of nitric acid and sulfuric acid at a temperature below 15°C for 3.5 hours with constant stirring. This will produce N-nitropyrazole with a yield of approximately 86.6%.

  • Rearrangement: Take the obtained N-nitropyrazole and reflux it in n-octanol at a temperature of 185-190°C.

  • Isolation: After the rearrangement is complete, the 3-nitropyrazole product can be isolated. This step typically results in a yield of around 87.8%. The n-octanol solvent can be recovered and reused.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitrating_agent Prepare Nitrating Agent (e.g., HNO3/H2SO4) reaction_vessel Reaction Vessel (Controlled Temperature) prep_nitrating_agent->reaction_vessel Slow Addition prep_pyrazole_solution Prepare Pyrazole Solution prep_pyrazole_solution->reaction_vessel quench Quench Reaction reaction_vessel->quench After Reaction Completion extraction Extraction quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification final_product Pure Nitropyrazole purification->final_product

Caption: General experimental workflow for nitropyrazole synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield Observed cause1 Suboptimal Conditions? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Side Reactions? start->cause3 cause4 Loss During Work-up? start->cause4 solution1 Optimize Nitrating Agent, Temperature, and Time cause1->solution1 solution2 Ensure Efficient Stirring and Reagent Purity cause2->solution2 solution3 Adjust Conditions for Regioselectivity cause3->solution3 solution4 Improve Extraction and Purification Technique cause4->solution4 improved_yield Improved Yield solution1->improved_yield Implement Changes solution2->improved_yield solution3->improved_yield solution4->improved_yield

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Managing Regioselectivity in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when controlling regioselectivity in the synthesis of unsymmetrical pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction has the potential to yield multiple products. In the synthesis of unsymmetrical pyrazoles, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can produce two distinct regioisomeric pyrazoles.[1][2] Controlling which isomer is formed is paramount because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent reactivity.[1] For applications in drug discovery and materials science, ensuring the selective synthesis of the desired isomer is crucial for efficacy and efficiency.

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the condensation reaction between an unsymmetrical 1,3-diketone and a monosubstituted hydrazine is governed by a delicate balance of several factors:

  • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[1] For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group like trifluoromethyl (-CF₃) is significantly more electrophilic.[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][3]

  • Reaction pH: The acidity or basicity of the medium is a critical determinant.[1][3][4] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1][2]

  • Solvent Choice: The solvent can dramatically influence the reaction pathway and, consequently, the regiomeric ratio.[2][3][5] Protic solvents, especially fluorinated alcohols, have been shown to significantly enhance regioselectivity.[5]

  • Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which can influence the final product ratio.[1][6][7]

Q3: How does solvent choice specifically impact the regiomeric ratio?

A3: Solvent properties play a crucial role in mediating the reaction pathway. Standard solvents like ethanol often lead to poor regioselectivity, resulting in mixtures of isomers that are difficult to separate.[5] However, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to dramatically increase regioselectivity in favor of one isomer.[5] These solvents can stabilize intermediates through hydrogen bonding and influence the initial nucleophilic attack, thereby directing the cyclization process more effectively.[5] For example, in the reaction of 1,3-diketones with methylhydrazine, switching the solvent from ethanol to HFIP can improve the regiomeric ratio from near 1:1 to as high as 97:3.[5]

Q4: Are there alternative synthetic strategies to the classical condensation for achieving high regioselectivity?

A4: Yes, several modern synthetic methods have been developed to circumvent the regioselectivity issues inherent in the classical Knorr synthesis. These include:

  • Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones or α,β-unsaturated ketones can pre-determine the reaction pathway, leading to a single regioisomer.[1][8]

  • Catalytic Methods: Various transition-metal-catalyzed reactions, such as those involving iron, ruthenium, or palladium, have been developed to achieve highly regioselective pyrazole synthesis from different precursors like diarylhydrazones and vicinal diols.[9]

  • Multi-component Reactions: One-pot, multi-component procedures have been designed to construct fully substituted pyrazoles with high regioselectivity under mild conditions.[8][10]

  • Directed C-H Activation: Using directing groups on the pyrazole precursor can enable the controlled construction of complex, substituted pyrazoles.[11]

Troubleshooting Guide

Problem: My reaction yields a mixture of regioisomers (e.g., 1:1 ratio) that is difficult to separate.

  • Solution 1: Change the Solvent. This is often the most effective first step. If you are using a standard solvent like ethanol or methanol, switch to a fluorinated alcohol. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to provide excellent regioselectivity, followed by 2,2,2-trifluoroethanol (TFE).[5] These solvents can dramatically shift the product ratio in favor of one isomer.

  • Solution 2: Adjust the Reaction Temperature. Lowering the temperature may favor the kinetically controlled product, while raising it may favor the thermodynamically more stable isomer. Systematically screen a range of temperatures (e.g., 0 °C, room temperature, 60 °C) to determine the effect on the isomer ratio.[6]

  • Solution 3: Modify the pH. The outcome of the initial nucleophilic attack can be pH-dependent.[3][4] Try running the reaction under acidic conditions (e.g., with catalytic acetic acid) and under basic conditions (e.g., with a non-nucleophilic base) to see if the regioselectivity can be influenced.

Problem: The undesired regioisomer is forming preferentially.

  • Solution 1: Analyze Steric and Electronic Factors. Re-evaluate your substrates. The initial attack of the substituted hydrazine occurs at the more electrophilic and less sterically hindered carbonyl. If the undesired product results from the attack at the electronically favored position, you may need to redesign the 1,3-dicarbonyl substrate to alter its electronic properties or introduce steric bulk to block that site.

  • Solution 2: Reverse the roles of the nucleophile and electrophile. Consider alternative synthetic routes where the connectivity is established in a different order, such as cycloaddition reactions involving diazo compounds and alkynes, which can offer complementary regioselectivity.[8][9]

Problem: My starting materials have minimal intrinsic steric or electronic bias, leading to poor selectivity under all tested conditions.

  • Solution 1: Employ a Pre-functionalized Substrate. Instead of a 1,3-diketone, use a β-enaminone or a vinylogous amide. The nitrogen atom is already in place, which dictates the position of the second nitrogen from the hydrazine and forces the reaction to proceed to a single regioisomeric product.[12]

  • Solution 2: Utilize a Directing Group Strategy. If applicable, introduce a temporary directing group onto the hydrazine or dicarbonyl compound that can be removed after the pyrazole ring has been formed.[11] This approach can provide excellent control over the regiochemical outcome.

Data Hub: Effect of Solvent on Regioselectivity

The following table summarizes quantitative data on the impact of solvent choice on the regioselectivity of the reaction between unsymmetrical 1,3-diketones and substituted hydrazines.

1,3-Diketone (R¹)Hydrazine (R²)SolventTemp (°C)Ratio (3-R¹ : 5-R¹)Total Yield (%)Reference
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOHRTLow Selectivity-[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFERT85 : 1595[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIPRT97 : 398[5]
1-Phenyl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIPRT95 : 596[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEtOHRT13 : 8794[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFERT98 : 296[5]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIPRT>99 : 198[5]

Key Experimental Protocols

Protocol 1: Regioselective Knorr Condensation Using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

This protocol describes a general procedure for achieving high regioselectivity in the synthesis of N-substituted pyrazoles using HFIP as the solvent.[1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • To this solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis for Rapid Condition Screening

This protocol provides a method for rapid synthesis, which can sometimes favor the thermodynamically preferred isomer and is useful for quickly screening different conditions.[1]

  • Materials:

    • Unsymmetrical 1,3-diketone or α,β-unsaturated ketone (1.0 mmol, 1.0 equiv)

    • Substituted hydrazine (1.1 mmol, 1.1 equiv)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both solvent and catalyst.

    • Securely seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a predetermined temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water (approx. 50 mL) to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the crude product, which can then be analyzed for its regiomeric ratio and purified.

Process Flowcharts and Diagrams

G start_node Poor Regioselectivity Observed (Mixture of Isomers) decision_node decision_node process_node process_node result_node result_node end_node end_node start Poor Regioselectivity Observed (Mixture of Isomers) q1 Modify Solvent? start->q1 p1 Switch to HFIP or TFE q1->p1  Yes q3 Adjust Temp/pH? q1->q3  No q2 Improved? p1->q2 end_ok Problem Solved q2->end_ok  Yes q2->q3  No p2 Screen Temps (0°C to 80°C) Test Acidic vs. Basic Catalyst q3->p2  Yes q5 Redesign Synthesis? q3->q5  No q4 Improved? p2->q4 q4->end_ok  Yes q4->q5  No q5->end_node Contact Support p3 Use β-Enaminone Substrate or Alternative Route q5->p3  Yes end_redesign Achieve Single Isomer p3->end_redesign

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_start Reactants cluster_pathways Controlling Factors cluster_products Products diketone Unsymmetrical 1,3-Diketone attack Initial N-attack on Carbonyl diketone->attack hydrazine R-NH-NH₂ hydrazine->attack isomerA Regioisomer A attack->isomerA Pathway 1 (Favored) isomerB Regioisomer B attack->isomerB Pathway 2 (Disfavored) sterics Steric Hindrance sterics->attack electronics Electronic Effects (EWG/EDG) electronics->attack solvent Solvent (e.g., HFIP) solvent->attack ph pH (Acid/Base) ph->attack

Caption: Factors influencing competing Knorr synthesis pathways.

G step_node step_node qc_node qc_node final_node final_node step1 1. Dissolve 1,3-Diketone in HFIP step2 2. Add Substituted Hydrazine at RT step1->step2 step3 3. Stir for 1-4 hours at Room Temp step2->step3 step4 4. Monitor by TLC/LC-MS step3->step4 step4->step3 Incomplete step5 5. Evaporate HFIP (Reduced Pressure) step4->step5 Reaction Complete step6 6. Purify by Column Chromatography step5->step6 final Isolated Major Regioisomer step6->final

Caption: Experimental workflow for regioselective synthesis.

References

Technical Support Center: Functionalization of Nitro-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of nitro-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and modification of these versatile heterocyclic compounds.

Troubleshooting Guides & FAQs

This section addresses specific stability issues that may arise during the functionalization of nitro-substituted pyrazoles.

Issue 1: Denitration During Functionalization Reactions

Q: I am observing significant denitration of my nitro-pyrazole substrate during a functionalization reaction (e.g., N-alkylation, cross-coupling). What are the potential causes and how can I mitigate this issue?

A: Denitration is a common stability issue with nitro-substituted pyrazoles, particularly those with multiple nitro groups. The electron-withdrawing nature of the nitro groups makes the pyrazole ring susceptible to nucleophilic attack, which can lead to the displacement of a nitro group.

Troubleshooting Strategies:

  • Reaction Conditions:

    • Base Selection: Strong bases can promote denitration. Consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or organometallic bases, especially in N-alkylation reactions.[1]

    • Temperature Control: High reaction temperatures can lead to decomposition and denitration. Attempt the reaction at a lower temperature for a longer duration.

    • Nucleophile Choice: Highly reactive nucleophiles can favor nitro group displacement. If possible, use a less reactive nucleophile or protect sensitive functional groups. Di- and trinitropyrazoles are particularly unstable towards nucleophiles.[2]

  • Substrate-Related Factors:

    • Position of Nitro Groups: The reactivity of the nitro group towards substitution is position-dependent. For N-substituted 3,5-dinitropyrazoles, the nitro group at the 5-position is generally more reactive towards nucleophilic substitution than the one at the 3-position.[3] In N-unsubstituted 3,4,5-trinitropyrazole, the C4 nitro group is preferentially functionalized.[2]

    • Steric Hindrance: Introducing bulky substituents on the pyrazole ring or the N1-position can sometimes sterically shield the nitro groups from nucleophilic attack.

  • Alternative Strategies:

    • Protecting Groups: If the N-H of the pyrazole is not the reaction site, consider protecting it to modulate the electronic properties of the ring and potentially increase stability.

    • Stepwise Functionalization: It may be necessary to introduce the nitro group at a later stage in the synthetic sequence to avoid its loss during other transformations.

Issue 2: Poor Regioselectivity in N-Alkylation

Q: I am obtaining a mixture of N1 and N2-alkylated regioisomers during the N-alkylation of my unsymmetrical nitro-pyrazole. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles due to the similar nucleophilicity of the two nitrogen atoms. The regioselectivity is influenced by steric and electronic factors of both the pyrazole and the alkylating agent, as well as the reaction conditions.

Troubleshooting Strategies:

  • Steric Control:

    • Bulky Alkylating Agents: Using a sterically demanding alkylating agent will favor alkylation at the less hindered nitrogen atom.

    • Substituent Effects: The existing substituents on the pyrazole ring will direct the incoming alkyl group. Bulky groups at C3 or C5 will sterically hinder the adjacent nitrogen, favoring alkylation at the other nitrogen.

  • Control of Reaction Conditions:

    • Base and Solvent: The choice of base and solvent system can significantly influence the ratio of isomers. For some pyrazoles, using K₂CO₃ in DMSO or NaH in THF has been shown to favor N1-alkylation.[1]

    • Catalysis: The use of specific catalysts can direct the alkylation to a particular nitrogen. For instance, magnesium-based catalysts have been reported to favor N2-alkylation in some cases.[1]

  • Purification Strategies:

    • Chromatography Optimization: If separation of isomers is difficult, experimenting with different solvent systems for column chromatography, including the use of a third solvent, can improve resolution.[1]

Issue 3: Unexpected Side Reactions and Ring Instability

Q: My nitro-pyrazole is undergoing unexpected rearrangements or ring-opening during the reaction. What could be the cause?

A: The presence of multiple nitro groups can activate the pyrazole ring towards various transformations beyond simple substitution. Highly nitrated pyrazoles can be thermally sensitive and may undergo complex rearrangements or fragmentation, especially under harsh reaction conditions.[4]

Troubleshooting Strategies:

  • Careful Control of Reaction Parameters:

    • Temperature: Avoid excessive heating. Monitor the reaction temperature closely.

    • pH: Drastic changes in pH can lead to instability. Maintain a controlled pH environment if possible.

  • Reagent Selection:

    • Avoid Highly Reactive Reagents: Reagents that can act as strong oxidants or reductants may interact with the nitro groups, leading to undesired side reactions.

    • Catalyst Choice: Some transition metal catalysts can coordinate to the nitro group or the pyrazole ring in an unintended manner, leading to side reactions. Careful screening of catalysts and ligands is crucial in cross-coupling reactions.

  • Mechanistic Consideration:

    • The presence of adjacent functional groups, such as an azide and a nitro group, can lead to intramolecular cyclization or rearrangement upon heating.[5][6]

Experimental Protocols

Below are detailed methodologies for key functionalization reactions of nitro-substituted pyrazoles.

Protocol 1: General Procedure for N-Alkylation of a Nitropyrazole

This protocol describes a general method for the N-alkylation of a nitropyrazole using an alkyl halide and a base.

  • Materials:

    • Nitro-substituted pyrazole

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Alkyl halide (e.g., iodomethane, benzyl bromide)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the nitro-substituted pyrazole (1.0 equiv) in anhydrous DMF, add K₂CO₃ (2.0 equiv).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the alkylating agent (1.1 equiv) to the suspension.

    • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromo-Nitropyrazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-nitropyrazole with a boronic acid.

  • Materials:

    • Bromo-nitropyrazole (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, combine the bromo-nitropyrazole, boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of a Nitro Group

This protocol describes a general procedure for the displacement of a nitro group on a pyrazole ring with a nucleophile. This is particularly relevant for highly nitrated pyrazoles.

  • Materials:

    • Poly-nitro-substituted pyrazole (e.g., 3,4,5-trinitropyrazole)

    • Nucleophile (e.g., amine, thiol, alkoxide) (1.1 equiv)

    • Solvent (e.g., ethanol, DMSO, acetonitrile)

    • Base (if required, e.g., K₂CO₃)

    • Deionized water

    • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Procedure:

    • Dissolve the nitro-pyrazole in the chosen solvent.

    • If necessary, add a base to deprotonate the nucleophile.

    • Add the nucleophile to the solution and stir at the appropriate temperature. The reaction progress can often be monitored by a color change.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of 3-Substituted Pyrazoles.

EntryAlkylating AgentBaseSolventTemperature (°C)N1:N2 Ratio (approx.)
1Methyl IodideK₂CO₃DMF253:1
2Benzyl BromideK₂CO₃DMF255:1
3Isopropyl IodideNaHTHF0 to 25>10:1
4Methyl IodideCs₂CO₃Acetonitrile802.5:1

Note: Ratios are illustrative and highly dependent on the specific pyrazole substrate.

Table 2: Comparison of Yields in Suzuki Coupling of 4-Bromo-3-nitropyrazole with Phenylboronic Acid.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10075
2Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane10088
3PdCl₂(dppf)-Cs₂CO₃DMF9082

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Nitro-pyrazole reagents Add Base and Alkylating Agent start->reagents reaction Stir at controlled temperature reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring quench Quench with Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: Workflow for a typical N-alkylation of a nitro-substituted pyrazole.

troubleshooting_denitration cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Denitration Observed cause1 Strong Base issue->cause1 cause2 High Temperature issue->cause2 cause3 Reactive Nucleophile issue->cause3 cause4 Substrate Sensitivity issue->cause4 solution1 Use Weaker Base (e.g., K2CO3) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Use Less Reactive Nucleophile cause3->solution3 solution4 Modify Synthetic Route cause4->solution4

Caption: Troubleshooting logic for denitration of nitro-pyrazoles.

References

Column chromatography protocols for purifying pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed column chromatography protocols, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyrazole derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the column chromatography of pyrazole derivatives.

Question: Why am I getting poor separation between my pyrazole product and impurities?

Answer: Poor separation is a common challenge, often due to the similar polarities of pyrazole derivatives and their related impurities or isomers.[1] Consider the following solutions:

  • Optimize the Mobile Phase:

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switch to a gradient elution.[2][3] A shallow gradient of a more polar solvent (e.g., increasing ethyl acetate in hexane) can effectively resolve compounds with close Rf values. Gradient elution sharpens peaks for later-eluting compounds and can reduce overall run time.[2][4]

    • Solvent Choice: The choice of solvent is critical. If a standard hexane/ethyl acetate system fails, try other solvent systems. For very polar pyrazoles that remain at the baseline, consider a more aggressive mobile phase, such as 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[5]

  • Change the Stationary Phase:

    • Silica Gel Alternatives: While silica gel is the most common stationary phase[1][6], some pyrazoles may be unstable or show poor separation on it.[5] Consider using neutral alumina or florisil as an alternative.[5]

    • Reverse-Phase Chromatography: For highly polar or water-soluble pyrazoles, reverse-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) may provide better results.[1]

Question: My pyrazole derivative seems to be decomposing on the column. How can I prevent this?

Answer: The acidic nature of standard silica gel can cause decomposition of sensitive compounds.

  • Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. A streak or the appearance of new spots indicates decomposition.

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel by pre-treating it. You can do this by flushing the packed column with a solvent mixture containing a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia, before loading your sample.

  • Use an Alternative Stationary Phase: As mentioned previously, switching to less acidic stationary phases like neutral alumina or florisil can prevent decomposition.[5]

Question: I'm trying to separate pyrazole regioisomers or enantiomers with little success. What is the best approach?

Answer: Separating isomers is particularly challenging due to their nearly identical physical properties.[1]

  • For Regioisomers: High-resolution separation often requires High-Performance Liquid Chromatography (HPLC).[1] For flash chromatography, a very shallow solvent gradient is essential to exploit minor polarity differences.

  • For Enantiomers: The separation of enantiomers requires a chiral environment. This is achieved using specialized Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have demonstrated excellent success in resolving pyrazole enantiomers.[1][7][8] The mobile phase for chiral separations can be normal-phase (e.g., n-hexane/ethanol) or polar organic mode (e.g., pure acetonitrile or methanol).[7][8]

Question: My compound is not eluting from the column, or the recovery is very low. What happened?

Answer: Several factors could be responsible for this issue:

  • Decomposition: The compound may have fully decomposed on the silica gel and will not elute.[5]

  • Irreversible Adsorption: The compound might be too polar for the chosen solvent system and is irreversibly stuck to the top of the column. Try flushing the column with a very polar solvent like pure methanol or a methanol/dichloromethane mixture to recover it.

  • Precipitation: If the compound has poor solubility in the mobile phase, it may have precipitated at the top of the column when the sample was loaded.

  • Fractions are Too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected by TLC.[5] Try combining and concentrating the fractions where you expected your compound to elute.[5]

Data Presentation: Common Purification Systems

The following tables summarize common stationary and mobile phases used for pyrazole derivative purification.

Table 1: Stationary Phase Selection Guide

Stationary PhaseApplicationNotes
Silica Gel General purpose, normal-phase purification of most pyrazole derivatives.[1][9]Most common and cost-effective. Can be acidic; may cause degradation of sensitive compounds.[5]
Neutral Alumina Purification of compounds sensitive to acidic conditions.A good alternative to silica gel for acid-labile pyrazoles.
C18 (Reverse-Phase) Purification of highly polar pyrazole derivatives.[1]Uses polar mobile phases like water/acetonitrile or water/methanol.
Chiral Stationary Phases (CSPs) Separation of enantiomers.[8]Polysaccharide-based columns (e.g., Lux cellulose-2, Lux amylose-2) are highly effective.[1][7]

Table 2: Common Mobile Phase Systems (Normal Phase on Silica Gel)

Solvent SystemPolarityApplicationExample Ratio
Hexane / Ethyl Acetate Low to MediumThe most common system for a wide range of pyrazole derivatives.[9][10]Start at 5-10% EtOAc, increase gradient as needed. A 19:1 ratio is cited for specific derivatives.[9]
Hexane / Dichloromethane LowFor separating very non-polar compounds.Gradient of increasing DCM.
Dichloromethane / Methanol HighFor eluting more polar pyrazole derivatives.Start at 1-2% MeOH, increase gradient carefully.
Hexane / Ethanol MediumOften used in chiral separations on polysaccharide CSPs.[7]Ratios can vary significantly based on the specific enantiomers.
Acetonitrile (100%) PolarUsed in polar organic mode for chiral separations.[8]Can provide good resolution for certain pyrazole enantiomers on cellulose-based CSPs.[7]

Experimental Protocols

General Protocol for Flash Column Chromatography of a Pyrazole Derivative

This protocol outlines a standard procedure for purifying a crude pyrazole product using silica gel.

  • TLC Analysis:

    • First, analyze your crude reaction mixture using Thin-Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to determine the optimal mobile phase for separation. The ideal system will show good separation between your desired product and impurities, with an Rf value for your product of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Securely plug the bottom of the column with a small piece of cotton or glass wool.[11]

    • Add a small layer (approx. 1-2 cm) of sand over the plug to create an even base.[11]

    • Prepare a slurry of silica gel in your initial, least polar mobile phase solvent.[11]

    • Carefully pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[11]

    • Allow the silica to settle, draining the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

    • Add another thin layer (approx. 0.5-1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.[11]

  • Sample Loading:

    • Dissolve your crude pyrazole derivative in the minimum amount of a suitable solvent (dichloromethane is often a good choice).[11]

    • Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.

    • Drain the solvent just until the sample has fully entered the silica bed.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, start with the least polar solvent mixture determined from your TLC analysis and gradually increase the polarity by adding more of the polar solvent.[2] For example, start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on.

  • Monitoring and Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the fractions that contain only the pure desired compound.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified pyrazole derivative.

Mandatory Visualization

The following diagrams illustrate key workflows for pyrazole purification.

G cluster_0 Troubleshooting Workflow for Poor Separation A Problem: Poor Separation / Co-elution B Is Elution Isocratic? A->B C Switch to Shallow Gradient Elution B->C Yes E Is Compound Stable on Silica? B->E No D Optimize Gradient Slope C->D F Consider Alternative Stationary Phase (Alumina, Florisil) E->F No H Separating Isomers? E->H Yes G Try Different Solvent System (e.g., DCM/MeOH) H->G No / Regioisomers I Use Chiral Stationary Phase (CSP) for Enantiomers H->I Yes (Enantiomers)

Caption: Troubleshooting workflow for poor pyrazole separation.

G cluster_1 Experimental Workflow for Pyrazole Purification Start Start: Crude Pyrazole Mixture TLC 1. TLC Analysis: Determine Optimal Mobile Phase Start->TLC Pack 2. Column Packing: Prepare Silica Slurry & Pack Column TLC->Pack Load 3. Sample Loading: Dissolve Crude Product & Load onto Column Pack->Load Elute 4. Elution: Run Gradient or Isocratic Mobile Phase Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Collect Not Pure / Continue Combine 7. Combine Pure Fractions Monitor->Combine Pure Evaporate 8. Evaporate Solvent Combine->Evaporate End End: Purified Pyrazole Evaporate->End

Caption: General experimental workflow for pyrazole purification.

References

Preventing unwanted side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on preventing common unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrazole synthesis, particularly in the common Knorr synthesis, can arise from several factors. The most frequent issues involve starting material quality, reaction conditions, and the formation of stable, unreactive intermediates.[1][2]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, while hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[2]

  • Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the hydrazine (e.g., 1.1–1.2 equivalents) can help drive the reaction to completion.[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. This helps in identifying the optimal reaction time and prevents the formation of degradation products from excessive heat or prolonged reaction times.[2]

  • Check for Stable Intermediates: The reaction may stall at a stable hemiaminal or hydroxylpyrazolidine intermediate.[1] If this is suspected, adding a dehydrating agent or increasing the reaction temperature may facilitate the final dehydration step to the aromatic pyrazole.[1]

Q2: My TLC and NMR show a mixture of two very similar products. What is happening and how can I improve the selectivity?

A2: You are likely forming a mixture of regioisomers. This is the most common side reaction when using an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3) or a substituted hydrazine.[2][3][4][5] The initial nucleophilic attack from the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[2][6]

Solutions to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can have a dramatic effect on the isomeric ratio. Highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[7]

  • pH Control: Adjusting the pH can influence which carbonyl is attacked first. Acidic conditions often favor the reaction at the more reactive carbonyl, which can be influenced by the electronic effects of the substituents.[1]

  • Steric Hindrance: Employing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically block the approach to one of the carbonyl groups, thus favoring the formation of a single regioisomer.[2]

Q3: I am trying to perform an N-alkylation on my synthesized pyrazole, but I am getting a mixture of products. How can I control this reaction?

A3: N-alkylation of an unsymmetrical pyrazole can lead to a mixture of two regioisomers (alkylation at N-1 vs. N-2).[8][9] Furthermore, if your pyrazole has a hydroxyl group (a pyrazolone tautomer), you can also see competing C-alkylation.[1]

Strategies for Regiocontrolled N-Alkylation:

  • Steric Control: The alkylating agent will preferentially attack the most accessible, least sterically hindered nitrogen atom.[9]

  • Base and Solvent: The choice of base and solvent system can influence the regioselectivity of the alkylation.[8]

  • Alternative Conditions: For challenging cases, alternative methods can provide better selectivity. Mitsunobu conditions often favor N-alkylation over C-alkylation.[1] Acid-catalyzed methods using trichloroacetimidates as electrophiles have also been developed as an alternative to methods requiring strong bases.[9]

Q4: My reaction mixture turns dark brown or black, complicating purification. What causes this discoloration?

A4: Discoloration is common, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2] It is often caused by the degradation or oxidation of the hydrazine starting material, which can form highly colored impurities.[2]

  • Mitigation: While often unavoidable, ensuring high-purity starting materials can help. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.[2]

  • Purification: Most colored impurities can be effectively removed during workup and purification. Recrystallization or column chromatography on silica gel are standard methods to obtain the pure pyrazole product.[2]

Data Summary

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The following data summarizes the impact of solvent choice on the ratio of regioisomers formed from the reaction of various unsymmetrical 1,3-dicarbonyls with methylhydrazine. The data clearly shows that fluorinated solvents dramatically favor the formation of one regioisomer.

EntryR1R2R3SolventRegioisomer Ratio (2:3 or 2:4)Total Yield (%)
12-FurylCF₃CH₃EtOH36:6499
TFE85:1599
HFIP97:398
22-FurylCF₂CF₃CH₃EtOH64:3693
TFE98:299
HFIP>99:<199
32-FurylCO₂EtCH₃EtOH44:5686
TFE89:1199
HFIP93:798

Data adapted from The Journal of Organic Chemistry, demonstrating the reaction between N-methylhydrazine and various 1,3-dicarbonyl derivatives.[7]

Key Experimental Protocol

General Protocol for Knorr Pyrazole Synthesis

This protocol describes the synthesis of 3-phenyl-1H-pyrazol-5(4H)-one from ethyl benzoylacetate and hydrazine hydrate, a common example of the Knorr synthesis using a β-ketoester.[10]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (e.g., 3.0 mmol).

  • Dissolution: Add the solvent, 1-propanol (approx. 5-10 mL), and a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Stir the mixture until the ketoester is fully dissolved.

  • Addition of Hydrazine: Add hydrazine hydrate (e.g., 6.0 mmol, 2.0 eq) dropwise to the stirred solution at room temperature. Note: Hydrazines are toxic and should be handled with appropriate personal protective equipment in a fume hood.[10]

  • Reaction: Heat the reaction mixture to reflux (the boiling point of 1-propanol is ~97 °C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (ethyl benzoylacetate) is consumed. This typically takes 1-2 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Add deionized water to the flask while stirring. The product is often insoluble in the water/propanol mixture and will precipitate as a solid.[10]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Drying & Characterization: Allow the product to air-dry or dry in a vacuum oven. The final product can be characterized by TLC, melting point, and NMR spectroscopy.[10] The typical yield for this specific reaction is around 79%.[10]

Visual Guides & Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine 1,3-Dicarbonyl, Solvent, and Acid Catalyst B 2. Add Hydrazine Derivative (Handle with Care) A->B C 3. Heat Mixture (e.g., Reflux) B->C D 4. Monitor by TLC/LC-MS for Completion C->D E 5. Cool to Room Temp D->E F 6. Precipitate Product (e.g., Add Water) E->F G 7. Isolate by Filtration F->G H 8. Purify by Recrystallization or Column Chromatography G->H

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

G start Issue: Two spots on TLC, mixture of products confirmed. q1 Are you using an unsymmetrical 1,3-dicarbonyl? start->q1 a1 Likely Cause: Formation of Regioisomers q1->a1 Yes sol1 Solution 1: Change Solvent a1->sol1 sol2 Solution 2: Adjust pH a1->sol2 sol3 Solution 3: Introduce Steric Bulk a1->sol3 details1 Switch from EtOH to a fluorinated alcohol like TFE or HFIP. (See Table 1) sol1->details1 details2 Add catalytic acid (e.g., AcOH) to control the initial site of attack. sol2->details2

Caption: Troubleshooting guide for the formation of regioisomers.

G cluster_reactants Reactants cluster_pathA Pathway A cluster_pathB Pathway B R Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine A1 Attack at Carbonyl 1 R->A1 B1 Attack at Carbonyl 2 R->B1 A2 Intermediate A A1->A2 PA Product: Regioisomer A A2->PA B2 Intermediate B B1->B2 PB Product: Regioisomer B B2->PB

Caption: Competing reaction pathways leading to regioisomer formation.

References

Scale-up challenges for the synthesis of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, with a focus on scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and logical synthetic pathway involves a multi-step process beginning with the synthesis of the pyrazole core, followed by nitration, and finally, introduction of the chlorine atom via a Sandmeyer-type reaction. The key intermediate is 1-ethyl-4-nitro-1H-pyrazol-5-amine.

Q2: What are the primary safety concerns when scaling up the synthesis of this molecule?

The primary safety concerns during the scale-up of this synthesis are:

  • Nitration: The use of strong nitrating agents is highly exothermic and requires strict temperature control to prevent runaway reactions.

  • Diazotization: Diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[1][2][3][4][5][6] This step demands low temperatures and careful handling.

  • Thermal Stability of Nitro-pyrazoles: Nitro-substituted pyrazoles can be energetic materials with thermal stability concerns.

Q3: How can I purify the final product, this compound, on a large scale?

For large-scale purification, recrystallization is often the most viable method. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvents for pyrazole derivatives include ethanol, isopropanol, toluene, or mixtures with water. Column chromatography can be challenging and costly at a large scale. An alternative is to form a salt of the pyrazole and then crystallize it, which can be a highly effective purification method.[7]

Q4: How should I manage the copper-containing waste generated from the Sandmeyer reaction?

Copper waste from Sandmeyer reactions is a significant environmental concern.[8] Treatment of the aqueous waste stream is necessary to remove copper ions. This can be achieved by:

  • Precipitation: Adjusting the pH to precipitate copper hydroxide.

  • Chelation: Using chelating agents to bind the copper ions for removal.

  • Specialized Scavengers: Employing silica-based metal scavengers like SiliaMetS Thiourea can effectively remove copper down to low ppm levels.[9][10]

Troubleshooting Guides

Step 1: Synthesis of 1-ethyl-1H-pyrazol-5-amine
Problem Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction of ethylhydrazine with the pyrazole precursor.- Ensure the pH is maintained in the optimal range (e.g., 9.0-9.5) during the reaction.[11]- Increase reaction time or temperature moderately.- Use a slight excess of ethylhydrazine.
Impurity Formation Side reactions of the starting materials or product degradation.- Optimize reaction temperature to minimize byproduct formation.- Purify the crude product by vacuum distillation or recrystallization of a salt form.
Step 2: Nitration of 1-ethyl-1H-pyrazol-5-amine
Problem Possible Cause(s) Recommended Solution(s)
Runaway Reaction Poor temperature control during the addition of the nitrating agent.- Use a jacketed reactor with efficient cooling.- Add the nitrating agent (e.g., fuming nitric acid/sulfuric acid) slowly and portion-wise, monitoring the internal temperature closely.[12]
Formation of Regioisomers Nitration at undesired positions on the pyrazole ring.- Control the reaction temperature, as regioselectivity can be temperature-dependent.- The ethyl group at N1 and the amino group at C5 will direct nitration to the C4 position. However, careful control of conditions is necessary to avoid dinitration or side reactions.
Low Yield Incomplete nitration or product degradation.- Ensure the use of a sufficiently strong nitrating agent.- Optimize the reaction time; prolonged exposure to strong acid can lead to degradation.
Step 3: Diazotization of 1-ethyl-4-nitro-1H-pyrazol-5-amine
Problem Possible Cause(s) Recommended Solution(s)
Decomposition of Diazonium Salt The diazonium salt is thermally unstable, especially above 5 °C.[3][6]- Maintain the reaction temperature strictly between 0-5 °C using an ice/salt bath or a chiller.[3][5]- Use the diazonium salt solution immediately in the next step without isolation.
Low Yield of Diazonium Salt Incomplete reaction with nitrous acid.- Ensure slow, portion-wise addition of sodium nitrite solution to the acidic solution of the amine.- Maintain a slight excess of nitrous acid, which can be checked with starch-iodide paper.
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.[13][14]- Keep the temperature low to minimize this side reaction.- Use the diazonium salt solution promptly after its formation.
Step 4: Sandmeyer Reaction to Yield this compound
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Chloro-pyrazole Inefficient reaction of the diazonium salt with the copper(I) chloride catalyst.- Ensure the copper(I) chloride solution is freshly prepared and active.- Add the cold diazonium salt solution slowly to the heated copper(I) chloride solution.- Optimize the reaction temperature (typically 50-100 °C).[15]
Formation of Biaryl Byproducts Dimerization of the aryl radical intermediate.[15][16]- This is an inherent side reaction in the Sandmeyer mechanism. Optimize catalyst concentration and temperature to favor the desired reaction.
Product Contamination with Copper Residual copper salts in the final product.- After the reaction, quench with a solution of ammonium chloride or ammonia to complex the copper salts.- Thoroughly wash the organic extract with water.- For very low levels of copper, consider treatment with activated carbon or specialized copper scavengers.[9][10]

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-1H-pyrazol-5-amine

This protocol is adapted from a similar procedure for a related compound.[11]

  • To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a 50% w/v NaOH solution to adjust the pH to ~9.5.

  • Heat the mixture to 40 °C.

  • Slowly add the appropriate pyrazole precursor (e.g., a β-ketonitrile or a related activated methylene compound) (0.67 eq) dropwise over 1 hour, maintaining the pH between 9.0 and 9.5 by periodic addition of 50% NaOH.

  • After the addition is complete, continue stirring at 40 °C for an additional 3 hours.

  • Cool the mixture to 5 °C and filter to remove any solids.

  • Acidify the filtrate to pH 3-4 with 6 M HCl.

  • Extract the product with a suitable organic solvent (e.g., a 3:1 mixture of chloroform/isopropanol).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Nitration of 1-ethyl-1H-pyrazol-5-amine

This is a general procedure for the nitration of a pyrazole ring and should be optimized for the specific substrate.[17]

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

  • Slowly add 1-ethyl-1H-pyrazol-5-amine (1.0 eq) to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of this compound via Sandmeyer Reaction

This is a general procedure for a Sandmeyer reaction and requires careful optimization and adherence to safety precautions.[15][18]

  • Diazotization:

    • Dissolve 1-ethyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice/salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir for 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Heat the copper(I) chloride solution to 50-60 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue heating for an additional 30-60 minutes until gas evolution ceases.

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

Data Presentation

Table 1: Illustrative Reaction Parameters for Scale-Up

ParameterLab Scale (1-10 g)Pilot Scale (100-500 g)
Nitration Temperature 0-10 °C0-5 °C (with efficient cooling)
Nitrating Agent Addition Time 15-30 min1-2 hours
Diazotization Temperature 0-5 °C0-5 °C
NaNO₂ Addition Time 10-20 min45-90 min
Sandmeyer Reaction Temperature 50-70 °C50-60 °C
Diazonium Salt Addition Time 20-40 min1.5-3 hours

Table 2: Common Byproducts and Their Origin

ByproductOriginating StepReason for Formation
1-ethyl-4-nitro-1H-pyrazol-5-olDiazotization/SandmeyerReaction of the diazonium salt with water.[13][14]
Bis(1-ethyl-4-nitro-1H-pyrazol-5-yl)Sandmeyer ReactionDimerization of the pyrazolyl radical intermediate.[15][16]
Other nitro-isomersNitrationLack of complete regioselectivity.
Unreacted Starting MaterialAll stepsIncomplete reaction.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Diazotization cluster_3 Step 4: Sandmeyer Reaction Ethylhydrazine Ethylhydrazine 1-ethyl-1H-pyrazol-5-amine 1-ethyl-1H-pyrazol-5-amine Ethylhydrazine->1-ethyl-1H-pyrazol-5-amine Precursor 1-ethyl-4-nitro-1H-pyrazol-5-amine 1-ethyl-4-nitro-1H-pyrazol-5-amine 1-ethyl-1H-pyrazol-5-amine->1-ethyl-4-nitro-1H-pyrazol-5-amine HNO₃/H₂SO₄ Diazonium Salt Diazonium Salt 1-ethyl-4-nitro-1H-pyrazol-5-amine->Diazonium Salt NaNO₂/HCl This compound This compound Diazonium Salt->this compound CuCl Troubleshooting_Diazotization Low Yield Low Yield Decomposition Decomposition Low Yield->Decomposition Phenol Byproduct Phenol Byproduct Low Yield->Phenol Byproduct Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Temperature > 5 °C Temperature > 5 °C Decomposition->Temperature > 5 °C Reaction with Water Reaction with Water Phenol Byproduct->Reaction with Water Insufficient NaNO₂ Insufficient NaNO₂ Incomplete Reaction->Insufficient NaNO₂

References

Technical Support Center: Analytical Methods for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on identifying and analyzing impurities encountered during pyrazole synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during pyrazole synthesis?

A1: The synthesis of pyrazoles, commonly through methods like the Knorr synthesis, can lead to several types of impurities. These include:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazine derivatives are common.[1][2]

  • Regioisomers: The use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines can result in the formation of isomeric pyrazole products.[2][3][4]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization reaction can leave pyrazoline intermediates in the final product.[2][5]

  • Side-Reaction Byproducts: Degradation of sensitive reagents, such as hydrazine derivatives, can produce colored impurities and other byproducts.[1][5]

  • Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and resist dehydration to the final pyrazole product.[3]

  • Ring-Opened or Rearranged Products: Highly reactive functional groups on the starting materials can lead to molecular rearrangements or ring-opening under certain conditions.[3]

Q2: Which analytical technique is best suited for analyzing my pyrazole product's purity?

A2: The choice of analytical technique depends on the properties of your pyrazole and the information you need.

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and precise technique for assessing purity by separating the main component from process-related impurities and degradation products.[2] It is particularly useful for non-volatile compounds and for quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for volatile and semi-volatile pyrazoles.[4] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it excellent for identifying unknown impurities.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[7][8] They can confirm the desired product's structure, identify isomers, and characterize impurities without the need for reference standards, provided the impurities are present in sufficient concentration (>1%).

Q3: How can I differentiate between regioisomers of a substituted pyrazole?

A3: Distinguishing between regioisomers can be challenging due to their similar physicochemical properties.[4] A combination of chromatographic and spectroscopic methods is often required.

  • Chromatography (HPLC & GC): Developing a robust separation method is key. Method optimization, such as adjusting the mobile phase gradient in HPLC or the temperature program in GC, can often resolve isomeric peaks.[4][9]

  • NMR Spectroscopy: High-field ¹H NMR can reveal subtle differences in chemical shifts and coupling constants between isomers. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons, which can definitively establish the isomeric structure.

Q4: My reaction mixture and final product are discolored. What is the likely cause?

A4: Discoloration, particularly a yellow or brown hue, is a common observation in pyrazole synthesis and is often attributed to impurities arising from the hydrazine starting material.[1] Phenylhydrazine derivatives, for instance, can be sensitive to air and light, leading to degradation and the formation of colored byproducts.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensuring the purity of the hydrazine can help minimize this issue.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of your pyrazole synthesis products.

Chromatography (HPLC & GC) Troubleshooting
  • Question: I see multiple unexpected peaks in my chromatogram. How do I identify them?

    • Answer: Unexpected peaks can be unreacted starting materials, intermediates, isomers, or other side-products.[2][3]

      • Run Standards: Inject solutions of your starting materials (the 1,3-dicarbonyl and hydrazine) to check if the retention times match any of the impurity peaks.

      • Use Mass Spectrometry: If your system is connected to a mass spectrometer (LC-MS or GC-MS), the mass data for each peak is the most powerful tool for identification.[4] The molecular weight can help you deduce the chemical formula and propose a structure.

      • Review the Synthesis: Consider the reaction mechanism to predict potential side-products or intermediates, such as pyrazolines or hydroxylpyrazolidines.[3][5]

  • Question: I am unable to chromatographically separate two impurities. What can I do?

    • Answer: Co-elution requires method optimization.

      • For HPLC: Modify the mobile phase composition (e.g., change the organic solvent ratio or switch from methanol to acetonitrile), adjust the pH of the aqueous phase, or alter the gradient slope.[9][10] Using a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) can also provide different selectivity.

      • For GC: Adjust the oven temperature program (e.g., use a slower ramp rate).[4] If that fails, switching to a GC column with a different stationary phase (e.g., from a non-polar DB-5ms to a more polar phase) is the most effective way to alter selectivity.[7]

Spectroscopy (NMR) Troubleshooting
  • Question: My ¹H NMR spectrum shows more signals than I expect for my target pyrazole. What is the cause?

    • Answer: This strongly suggests the presence of impurities or isomers.

      • Check for Isomers: If your synthesis could produce regioisomers, the extra signals may belong to the undesired isomer.[3] Compare your spectrum to published data if available. The integration values of the signals can give you the ratio of the two isomers.

      • Identify Impurities: Look for characteristic signals from starting materials or solvents. For example, residual deuterated chloroform (CDCl₃) appears at ~7.26 ppm.[7]

      • Utilize 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, allowing you to assign signals to individual spin systems (i.e., separate molecules).

  • Question: How can I use NMR to confirm the formation of the aromatic pyrazole ring instead of a non-aromatic pyrazoline intermediate?

    • Answer: The key difference lies in the signals from the heterocyclic ring protons.

      • Aromatic Pyrazole: The protons on the pyrazole ring are aromatic and will appear in the downfield region of the ¹H NMR spectrum, typically between 6.0 and 8.0 ppm.[7][11] They will show characteristic coupling patterns (e.g., doublets and triplets).[7]

      • Non-Aromatic Pyrazoline: A pyrazoline ring is not aromatic, and its CH and CH₂ protons are aliphatic.[5] These signals will appear further upfield, typically in the 2.5-5.0 ppm range, and will have different splitting patterns due to the saturated ring system. The presence of these aliphatic signals instead of the expected aromatic ones indicates that the final aromatization step may be incomplete.[5]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Purity Analysis

This protocol describes a robust reverse-phase HPLC method for separating a pyrazole product from common impurities.[2][9]

  • Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the pyrazole sample into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. The final concentration is 0.5 mg/mL.[2]

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (for MS compatibility) or 0.1% Phosphoric Acid in Water[2][12]
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[9]
Column Temperature 25 °C
Detection UV at 210 nm and 254 nm
Injection Volume 5 µL[9]
Protocol 2: GC-MS Method for Volatile Pyrazoles and Impurities

This protocol is suitable for the analysis of pyrazole isomers and other volatile or semi-volatile impurities.[4][7]

  • Instrumentation: A Gas Chromatography system coupled to a Mass Spectrometer.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve in a minimal amount of methanol and then dilute to the mark with dichloromethane.[4]

  • Chromatographic Conditions:

ParameterCondition
Column Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C[7]
Oven Program Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, hold for 5 minutes[7]
MS Ion Source Electron Ionization (EI) at 70 eV
MS Scan Range 40-500 m/z
Protocol 3: NMR Sample Preparation for Structural Characterization

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[7]

  • Materials: 5 mm NMR tube, deuterated solvent (e.g., CDCl₃ or DMSO-d₆), sample.

  • Procedure:

    • Weigh approximately 5-10 mg of the purified pyrazole sample.[7]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard procedures.

Data Presentation

For quick reference, the tables below summarize typical analytical parameters and data.

Table 1: Summary of HPLC Parameters for Pyrazole Analysis

Parameter Typical Value/Range Purpose
Column C18, C8 Standard reverse-phase separation.
Mobile Phase Water/Acetonitrile or Water/Methanol with acid modifier (Formic, Phosphoric)[2][12] Elutes compounds based on polarity. Acid improves peak shape.
Flow Rate 0.8 - 1.5 mL/min[9][13] Controls analysis time and backpressure.
Detection (UV) 200 - 300 nm[9] Wavelength for detecting the pyrazole ring and related chromophores.

| LOD/LOQ | Can be in the low µg/mL (ppm) range[9][10] | Defines the sensitivity of the method for impurity detection. |

Table 2: Summary of GC-MS Parameters for Pyrazole Analysis

Parameter Typical Value/Range Purpose
Column DB-5ms, HP-5, or similar non-polar phase[7] Good general-purpose column for separating compounds by boiling point.
Oven Program 50 °C to 300 °C temperature ramp[7] Separates compounds based on volatility.
Ionization Mode Electron Ionization (EI) Provides reproducible fragmentation patterns for library matching.

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap[6][14] | Determines the mass-to-charge ratio of ions. |

Table 3: Typical ¹H NMR Chemical Shifts for Pyrazole Ring Protons Note: Shifts are approximate and depend heavily on the solvent and substituents.

Proton Position Typical Chemical Shift (δ, ppm) in CDCl₃ Multiplicity
H3 ~7.5 Doublet
H4 ~6.2 Triplet
H5 ~7.4 Doublet

| N-H (if unsubstituted)| >10 (often broad) | Singlet (broad) |

Visualizations

Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the isolation and identification of unknown impurities from a crude pyrazole synthesis reaction mixture.

G A Crude Reaction Mixture B Initial Analysis (TLC/LC-MS) A->B C Purification (Column Chromatography / Recrystallization) B->C Impurities Detected D Purity Check (HPLC/GC) C->D E Structural Elucidation of Impurities D->E Impurity Isolated F NMR (1H, 13C, 2D) E->F G High-Resolution MS E->G H Identified Impurity Structure F->H G->H

Caption: A logical workflow for the analysis and identification of impurities in pyrazole synthesis.

Troubleshooting Analytical Results

This decision tree provides a systematic approach to troubleshooting unexpected results during the chromatographic analysis of pyrazole samples.

G A Unexpected Peak in Chromatogram? B Does RT match starting materials? A->B Yes C Peak is a Starting Material B->C Yes D Does mass match expected isomer? B->D No E Peak is a Regioisomer D->E Yes H Can peak be identified by MS? D->H No F Propose structure based on MS fragmentation & NMR G Optimize Separation Method (Gradient, Column, Temp.) H->F Yes H->G No

Caption: A decision tree for troubleshooting unexpected peaks in chromatographic analysis.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Pyrazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for pyrazole and its common positional isomers, 3-methylpyrazole and 4-methylpyrazole. The differentiation of these isomers is crucial in various fields, including medicinal chemistry and materials science, where precise structural confirmation is paramount. This document outlines the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for pyrazole, 3-methylpyrazole, and 4-methylpyrazole, offering a clear comparison of their characteristic signals.

¹H NMR Spectral Data

The proton NMR spectra provide distinct chemical shifts and coupling patterns for each isomer, primarily due to the influence of the methyl group's position on the electronic environment of the pyrazole ring.

Compound Proton Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Coupling Constant (J, Hz)
Pyrazole H3/H5~7.6t~2.2
H4~6.3t~2.2
N-H~12.5br s-
3-Methylpyrazole H4~6.06[1]d~2.1
H5~7.48[1]d~2.1
CH₃~2.34[1]s-
N-H~10.88[1]br s-
4-Methylpyrazole H3/H5~7.4[2]s-
CH₃~2.1[2]s-
N-H~11.5br s-

Note: N-H proton signals are often broad and their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectral Data

Carbon NMR provides further confirmation of the isomeric structures, with the methyl substituent significantly influencing the chemical shifts of the ring carbons.

Compound Carbon Chemical Shift (δ, ppm) in CDCl₃
Pyrazole C3/C5~134.7
C4~105.4
3-Methylpyrazole C3~148.0
C4~105.0
C5~135.0
CH₃~13.5
4-Methylpyrazole C3/C5~137.0
C4~113.0
CH₃~10.0

Note: Data is compiled from typical values and may vary slightly based on experimental conditions.[3][4][5]

Infrared (IR) Spectroscopy Data

The IR spectra of pyrazole and its methylated isomers are characterized by N-H and C-H stretching vibrations. The fingerprint region will show differences due to the substituent.

Compound Vibrational Mode Frequency (cm⁻¹)
Pyrazole N-H stretch (H-bonded)3200-2500 (broad)
C-H stretch (aromatic)~3100
C=C, C=N stretch~1500-1400
3-Methylpyrazole N-H stretch (H-bonded)3200-2500 (broad)
C-H stretch (aromatic)~3100
C-H stretch (aliphatic)~2950
4-Methylpyrazole N-H stretch (H-bonded)3200-2500 (broad)
C-H stretch (aromatic)~3100
C-H stretch (aliphatic)~2950

Note: The broad N-H stretching band is a characteristic feature of N-H containing pyrazoles due to intermolecular hydrogen bonding.[6][7][8]

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) reveals distinct fragmentation patterns for these isomers, which can be crucial for their identification. The pyrazole ring fragmentation typically involves the expulsion of HCN or N₂.[9]

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation of Key Fragments
Pyrazole 6867, 41, 40, 39[M-H]⁺, [M-HCN]⁺, [M-H-HCN]⁺, [C₃H₃]⁺
3-Methylpyrazole 8281, 54, 53[M-H]⁺, [M-HCN]⁺, [M-H-HCN-H]⁺
4-Methylpyrazole 8281, 55, 54[M-H]⁺, [M-CH₃]⁺, [M-HCN]⁺

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of pyrazole isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Pyrazole Pyrazole Isomer (e.g., 3-Methylpyrazole) NMR NMR Spectroscopy (¹H, ¹³C) Pyrazole->NMR IR IR Spectroscopy Pyrazole->IR MS Mass Spectrometry Pyrazole->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectra Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectra Analysis (Fragmentation Pattern) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Analysis of Pyrazole Isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the pyrazole isomer sample.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[10]

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrum is acquired on a 400 MHz spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.

    • A total of 16 scans are typically co-added.

  • ¹³C NMR Acquisition:

    • The spectrum is acquired on the same spectrometer at a frequency of 100 MHz.

    • A proton-decoupled pulse sequence is used.

    • Typical parameters include a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

    • The number of scans can range from 1024 to 4096 depending on the sample concentration.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • The spectra are phased and baseline corrected.

    • The chemical shifts are referenced to the TMS signal at 0.00 ppm.[10]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, a small amount of the pyrazole isomer is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction:

    • The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or via gas chromatography (GC-MS) for volatile samples.

  • Ionization:

    • Electron Ionization (EI) is used with a standard electron energy of 70 eV.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

    • The mass spectrum is scanned over a range of m/z 35-300.

  • Data Analysis:

    • The molecular ion peak is identified to confirm the molecular weight.

    • The fragmentation pattern is analyzed to deduce the structure and differentiate between isomers.[11][12] The characteristic losses of neutral fragments like HCN from the pyrazole ring are key diagnostic features.[9]

References

A Comparative Crystallographic Analysis of Substituted Pyrazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic structures of various substituted pyrazoles, supported by experimental data. Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding their three-dimensional structure at the atomic level is crucial for structure-based drug design and for elucidating structure-activity relationships. This guide summarizes key crystallographic parameters, details the experimental protocols for their determination, and visualizes the influence of substituents on their solid-state arrangement.

Data Presentation: Crystallographic Parameters of Substituted Pyrazoles

The following tables summarize key crystallographic data for a selection of substituted pyrazole derivatives, offering a quantitative comparison of their solid-state structures.

Table 1: Crystallographic Data for N-Substituted Pyrazolines. [1][2]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
1 C₁₆H₁₃FN₂OOrthorhombicP2₁2₁2₁6.789(2)12.045(4)16.527(5)909090
2 C₁₆H₁₂BrFN₂OOrthorhombicPna2₁19.102(4)6.136(1)13.042(3)909090
3 C₁₇H₁₄ClFN₂OMonoclinicP2₁/c11.237(2)12.551(3)11.668(2)90108.35(3)90
4 C₁₈H₁₇FN₂OMonoclinicP2₁/c17.159(3)9.018(2)19.956(4)9096.14(3)90

Compound 1: 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Compound 2: 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Compound 3: 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Compound 4: 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Table 2: Selected Dihedral Angles (°) for N-Substituted Pyrazolines. [1][2]

CompoundPyrazole Ring vs. Fluoro-substituted Benzene RingPyrazole Ring vs. Other Benzene/Substituted Ring
1 4.64(7)84.83(7)
2 5.3(4)Not specified
3 4.89(6)85.76(6)
4 (Molecule A) 10.53(10)80.63(10)
4 (Molecule B) 9.78(10)79.78(10)

Table 3: Crystallographic Data for 4-Halogenated-1H-pyrazoles. [3][4]

CompoundFormulaCrystal SystemSpace GroupN(H)···N distance (Å)Supramolecular Motif
4-Fluoro-1H-pyrazoleC₃H₃FN₂OrthorhombicP2₁2₁2₁2.836, 2.852Catemer
4-Chloro-1H-pyrazoleC₃H₃ClN₂MonoclinicP2₁/c2.871Trimer
4-Bromo-1H-pyrazoleC₃H₃BrN₂MonoclinicP2₁/c2.880Trimer
4-Iodo-1H-pyrazoleC₃H₃IN₂TetragonalI4₁/a2.915Catemer

Experimental Protocols

The data presented in this guide were obtained through the following standardized experimental procedures.

Synthesis and Crystallization of N-Substituted Pyrazolines [1][2]

A mixture of a substituted chalcone (0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 25 mL of an aliphatic acid (formic, acetic, or propionic acid) was refluxed for 8 hours. After cooling, the reaction mixture was poured into 50 mL of ice-cold water. The resulting precipitate was collected by filtration and purified through recrystallization from ethanol. Single crystals suitable for X-ray diffraction were grown using the slow evaporation method.

X-ray Crystallography and Data Collection [1][2][3]

Single-crystal X-ray diffraction data were collected on a Bruker SMART Apex II or Apex II Duo CCD diffractometer.[1][2] For the 4-halogenated pyrazoles, a Bruker D8 Quest diffractometer with a PHOTON II detector was utilized.[3] The data were collected at low temperatures (typically 120 K or 172 K) using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F².

Visualization of Concepts

General Workflow of X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a compound.

workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure & Validation

A simplified workflow for single-crystal X-ray crystallography.

Influence of Substituents on Pyrazole Crystal Packing

The nature and position of substituents on the pyrazole ring significantly influence the resulting supramolecular architecture through various non-covalent interactions, primarily hydrogen bonding.[3][5] The diagram below illustrates this relationship for 4-halogenated-1H-pyrazoles.

packing cluster_properties Substituent Properties cluster_motifs Resulting Supramolecular Motifs substituent 4-Halogen Substituent (X = F, Cl, Br, I) electronegativity Electronegativity substituent->electronegativity size Atomic Size substituent->size polarizability Polarizability substituent->polarizability h_bond N-H···N Hydrogen Bonding electronegativity->h_bond size->h_bond polarizability->h_bond trimer Trimeric Motifs (X = Cl, Br) h_bond->trimer catemer Catemeric Motifs (X = F, I) h_bond->catemer

Influence of 4-halogen substituents on pyrazole hydrogen bonding motifs.

As observed with 4-halogenated-1H-pyrazoles, the interplay of substituent properties like size and electronegativity dictates the formation of different hydrogen-bonded assemblies.[3][4] The bromo and chloro analogs, being isostructural, form trimeric motifs.[3][4] In contrast, the fluoro and iodo analogs adopt non-isostructural catemeric arrangements.[3][4] This demonstrates that a simple trend based on a single property like electronegativity is insufficient to predict the final crystal packing, highlighting the complexity of intermolecular interactions in the solid state. The steric bulk of substituents can also play a crucial role; for instance, bulkier substituents on the pyrazole ring have been shown to favor the formation of dimeric crystal structures.[5][6]

References

A Comparative Analysis of the Biological Activity of Chloro-Nitro Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chloro-Nitro Pyrazole Derivatives' Performance with Supporting Experimental Data.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of chloro and nitro substituents onto the pyrazole ring has been shown to significantly modulate their pharmacological properties. This guide provides a comparative overview of the biological activity of various chloro-nitro pyrazole derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory effects. The information presented herein is a synthesis of data from multiple studies and is intended to guide further research and development in this promising area of medicinal chemistry.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of selected chloro-nitro pyrazole derivatives from various studies. It is important to note that the data has been collated from different sources, and therefore, direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Antimicrobial Activity of Chloro-Nitro Pyrazole Derivatives

Compound IDStructureTest OrganismMIC (µg/mL)Reference
CNP-1 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coli-[1]
Streptococcus epidermidis0.25[1]
Aspergillus niger1[1]
CNP-2 3-(4-chlorophenyl)-4-substituted pyrazole derivativeCandida albicans-[2]
Aspergillus niger-[2]
Cryptococcus neoformans-[2]
CNP-3 Pyrazole-1-sulphonamide with p-chlorophenyl substituentGram-positive & Gram-negative bacteriaModerate Activity[3]
CNP-4 1,3,4-oxadiazole bearing a core pyrazole scaffold with a 4-chlorophenyl groupAspergillus spp., Candida spp., Cryptococcus neoformansGood Activity[2]
CNP-5 Thiazole derivative with 3-nitro substitution on a pyrazole-linked moietyS. aureus, E. coli, P. aeruginosa, A. baumanii8-16[4]

Note: "-" indicates data not available in the cited source.

Table 2: Comparative Anticancer Activity of Chloro-Nitro Pyrazole Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
CNP-6 1,4-dihydroindenopyrazole-oxindole conjugate with chlorine substitutionHeLa, A549, MDA-MB231-[5]
CNP-7 Indole derivative linked to a pyrazole moietyHCT116, MCF7, HepG2, A549< 23.7[5]
CNP-8 Pyrazole-naphthalene analogMCF72.78[5]
CNP-9 1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamineHepG213.14[6]
MCF-78.03[6]
CNP-10 3-(5-Mercapto-1,3,4-oxa-diazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (ovarian)0.04[7]

Note: "-" indicates data not available in the cited source.

Table 3: Comparative Anti-inflammatory Activity of Chloro-Nitro Pyrazole Derivatives

Compound IDStructureAssayActivityReference
CNP-1 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaBetter than Diclofenac sodium[1]
CNP-11 Pyrazole derivative with a chlorine atom-Good anti-inflammatory potency[8]
CNP-12 Pyrazole derivative with a nitro group-Good anti-inflammatory potency[8]
CNP-13 Chloro-substituted Cinnoline PyrazoleFormalin-induced rat paw edemaPotent activity[9]
CNP-14 Pyrazole-thiazole hybridDual COX-2/5-LOX inhibitionIC50 = 0.03 µM (COX-2) / 0.12 µM (5-LOX)[10]

Note: "-" indicates data not available in the cited source.

Structure-Activity Relationship

The biological activity of chloro-nitro pyrazole derivatives is significantly influenced by the position and nature of the substituents on the pyrazole and adjacent phenyl rings.

  • Antimicrobial Activity : The presence of a chloro group on the phenyl ring attached to the pyrazole core is often associated with enhanced antimicrobial activity.[11] For instance, some chloro-substituted pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[3] The nitro group, particularly at the para-position of a phenyl ring, also contributes to significant antifungal and antibacterial properties.[1][4]

  • Anticancer Activity : In the realm of anticancer research, chloro-substituted pyrazole derivatives have demonstrated notable cytotoxicity against various cancer cell lines.[5][6] The position of the chloro substituent can influence the potency, with derivatives showing IC50 values in the micromolar range. The presence of a nitro group has also been incorporated into pyrazole-based anticancer agents, although comprehensive comparative studies are less common.[5]

  • Anti-inflammatory Activity : Both chloro and nitro-substituted pyrazole derivatives have been reported to possess significant anti-inflammatory properties.[8][9] The electron-withdrawing nature of these groups can enhance the interaction with biological targets like cyclooxygenase (COX) enzymes.[10] Some derivatives have shown activity comparable or even superior to standard anti-inflammatory drugs like diclofenac.[1]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of chloro-nitro pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Chloro-Nitro Pyrazole Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization antimicrobial Antimicrobial Activity (Agar Diffusion, MIC) characterization->antimicrobial anticancer Anticancer Activity (MTT Assay, IC50) characterization->anticancer antiinflammatory Anti-inflammatory Activity (In vivo/In vitro assays) characterization->antiinflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar antiinflammatory->sar lead_id Lead Compound Identification sar->lead_id

Figure 1: General workflow for the synthesis and biological evaluation of chloro-nitro pyrazole derivatives.

signaling_pathway ligand Chloro-Nitro Pyrazole Derivative receptor Target Protein (e.g., Kinase, Enzyme) ligand->receptor Binding pathway Signaling Cascade receptor->pathway Activation/Inhibition response Biological Response (e.g., Apoptosis, Inhibition of Inflammation) pathway->response Signal Transduction

Figure 2: Simplified signaling pathway illustrating the mechanism of action of a bioactive pyrazole derivative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

1. Preparation of Materials:

  • Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Agar Plates: Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi.

  • Test Compounds: Solutions of chloro-nitro pyrazole derivatives at a known concentration (e.g., 1 mg/mL in DMSO).

  • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) solutions.

  • Negative Control: Solvent (e.g., DMSO).

2. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • The swab is used to evenly inoculate the entire surface of the agar plate.

3. Well Preparation and Sample Addition:

  • Sterile cork borer is used to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.

4. Incubation:

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

5. Measurement and Interpretation:

  • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

  • A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.[1]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the chloro-nitro pyrazole derivatives.

  • Control wells receive medium with DMSO (vehicle control) and a known cytotoxic agent (positive control).

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

4. Solubilization of Formazan:

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion

Chloro-nitro pyrazole derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The available data, although fragmented, consistently highlights the significant impact of chloro and nitro substitutions on their antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative summary of the existing data and detailed experimental protocols to facilitate further research. A systematic investigation of a series of chloro-nitro pyrazole analogues under standardized conditions is warranted to establish a more definitive structure-activity relationship and to identify lead compounds for further development as therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The synthesis of this target molecule can be approached through several strategic pathways, each with its own set of advantages and challenges. This document outlines four plausible routes, detailing the necessary chemical transformations and providing a basis for methodological comparison.

Comparison of Synthetic Strategies

The synthesis of this compound involves the sequential introduction of ethyl, nitro, and chloro substituents onto the pyrazole core. The order of these introductions defines the synthetic route. The following table summarizes the key aspects of four proposed synthetic pathways.

Route Synthetic Strategy Key Intermediates Potential Advantages Potential Challenges
A Nitration → Ethylation → Chlorination4-Nitropyrazole, 1-Ethyl-4-nitropyrazoleCommercially available starting material (pyrazole).Controlling regioselectivity during chlorination. Potential for side reactions.
B Ethylation → Nitration → Chlorination1-Ethylpyrazole, 1-Ethyl-4-nitropyrazolePotentially straightforward ethylation of pyrazole.Controlling regioselectivity during nitration and chlorination.
C Ethylation → Chlorination → Nitration1-Ethylpyrazole, 5-Chloro-1-ethyl-1H-pyrazoleMay offer a different regiochemical outcome for nitration.Chlorination of 1-ethylpyrazole might not be selective for the C5 position.
D Pyrazolone Route: Ring Formation → Chlorination → Nitration1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one, 5-Chloro-1-ethyl-3-methyl-1H-pyrazoleEstablished methodology for C5-chlorination of pyrazolones.Multi-step synthesis of the pyrazolone precursor. Potential for side reactions during nitration.

Detailed Synthetic Routes and Experimental Protocols

Route A: Nitration → Ethylation → Chlorination

This route commences with the nitration of the commercially available pyrazole, followed by N-ethylation and subsequent chlorination.

Diagram of Route A

Route A pyrazole Pyrazole nitropyrazole 4-Nitropyrazole pyrazole->nitropyrazole Nitration ethylnitropyrazole 1-Ethyl-4-nitropyrazole nitropyrazole->ethylnitropyrazole Ethylation target_A This compound ethylnitropyrazole->target_A Chlorination

Caption: Synthetic pathway for Route A.

Experimental Protocols:

  • Step 1: Synthesis of 4-Nitropyrazole.

    • Procedure: Pyrazole is reacted with a mixture of fuming nitric acid and fuming sulfuric acid. The reaction mixture is heated to 50°C for 1.5 hours. The product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.[1]

    • Yield: Approximately 85%.[1]

  • Step 2: Synthesis of 1-Ethyl-4-nitropyrazole.

    • Procedure: 4-Nitropyrazole is deprotonated with a base such as sodium hydride in an aprotic solvent like THF or acetonitrile. The resulting anion is then alkylated with an ethylating agent like ethyl iodide or diethyl sulfate at room temperature.[2]

    • Yield: Moderate to good yields have been reported for analogous N-alkylations.

  • Step 3: Synthesis of this compound.

    • Procedure: The chlorination of 1-ethyl-4-nitropyrazole at the C5 position is a challenging step. Direct chlorination may lead to a mixture of isomers. A potential method involves the use of a chlorinating agent such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions.

Route B: Ethylation → Nitration → Chlorination

This pathway begins with the N-ethylation of pyrazole, followed by nitration and chlorination.

Diagram of Route B

Route B pyrazole Pyrazole ethylpyrazole 1-Ethylpyrazole pyrazole->ethylpyrazole Ethylation ethylnitropyrazole 1-Ethyl-4-nitropyrazole ethylpyrazole->ethylnitropyrazole Nitration target_B This compound ethylnitropyrazole->target_B Chlorination

Caption: Synthetic pathway for Route B.

Experimental Protocols:

  • Step 1: Synthesis of 1-Ethylpyrazole.

    • Procedure: Pyrazole is deprotonated using a base like sodium hydride in a solvent such as DMF, followed by the addition of ethyl bromide. The reaction is typically stirred at room temperature.

  • Step 2: Synthesis of 1-Ethyl-4-nitropyrazole.

    • Procedure: 1-Ethylpyrazole is subjected to nitration using a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is crucial, with the 4-position being the most likely site of nitration due to electronic effects.

  • Step 3: Synthesis of this compound.

    • Procedure: Similar to Route A, the final chlorination step presents a significant challenge in terms of regioselectivity.

Route C: Ethylation → Chlorination → Nitration

This alternative route explores the introduction of the chloro substituent prior to nitration.

Diagram of Route C

Route C pyrazole Pyrazole ethylpyrazole 1-Ethylpyrazole pyrazole->ethylpyrazole Ethylation chloroethylpyrazole 5-Chloro-1-ethyl-1H-pyrazole ethylpyrazole->chloroethylpyrazole Chlorination target_C This compound chloroethylpyrazole->target_C Nitration

Caption: Synthetic pathway for Route C.

Experimental Protocols:

  • Step 1: Synthesis of 1-Ethylpyrazole. (As described in Route B)

  • Step 2: Synthesis of 5-Chloro-1-ethyl-1H-pyrazole.

    • Procedure: Direct chlorination of 1-ethylpyrazole at the C5 position is not well-documented and may lead to a mixture of products. Alternative strategies might be required to achieve this transformation selectively.

  • Step 3: Synthesis of this compound.

    • Procedure: The nitration of 5-chloro-1-ethyl-1H-pyrazole would be carried out using standard nitrating agents. The directing effect of the existing substituents would determine the position of the incoming nitro group.

Route D: Pyrazolone Route

This approach utilizes a pyrazolone intermediate, which is a well-established precursor for the synthesis of 5-chloropyrazoles.

Diagram of Route D

Route D start Ethyl Acetoacetate + Ethylhydrazine pyrazolone 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one start->pyrazolone Cyclization chloropyrazole 5-Chloro-1-ethyl-3-methyl-1H-pyrazole pyrazolone->chloropyrazole Chlorination (POCl3) target_D This compound chloropyrazole->target_D Nitration

Caption: Synthetic pathway for Route D.

Experimental Protocols:

  • Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one.

    • Procedure: Ethyl acetoacetate is reacted with ethylhydrazine. The reaction is typically carried out in a solvent like ethanol and may be heated to drive the cyclization.[3][4][5]

    • Yield: High yields (often quantitative) are reported for similar pyrazolone syntheses.[3]

  • Step 2: Synthesis of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole.

    • Procedure: The pyrazolone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[6] The reaction mixture is typically heated.

    • Yield: This method is generally effective for the conversion of pyrazolones to 5-chloropyrazoles.

  • Step 3: Synthesis of this compound.

    • Procedure: The final step involves the nitration of the 5-chloro-1-ethyl-3-methyl-1H-pyrazole intermediate. This can be achieved using a mixture of nitric acid and sulfuric acid. The methyl group at the 3-position would need to be removed or the synthesis adapted to start with a precursor without it for the exact target molecule. It is important to note that this route would yield a 3-methyl substituted analog of the target compound. To obtain the desired product, a different starting β-ketoester would be required in Step 1.

Conclusion

The synthesis of this compound can be approached from multiple directions. While Routes A, B, and C offer more direct pathways from simple pyrazole, they face significant challenges in controlling the regioselectivity of the chlorination and nitration steps. Route D, which proceeds through a pyrazolone intermediate, appears to be the most promising strategy for selectively introducing the chloro group at the desired C5 position. However, this route may require more steps and careful selection of the initial β-ketoester to avoid unwanted substituents on the final product.

Further experimental validation is required to determine the optimal reaction conditions and to quantify the yields and purities for each of these proposed synthetic routes. Researchers should consider the availability of starting materials, the scalability of the reactions, and the ease of purification when selecting a synthetic strategy.

References

A Comparative Guide to the Synthesis of Functionalized Pyrazoles: Traditional vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] As the demand for novel and diverse molecular scaffolds grows, so does the need for efficient and robust synthetic methods. This guide provides a detailed comparison between the traditional Knorr pyrazole synthesis and a modern, microwave-assisted one-pot multicomponent approach, offering researchers objective data to inform their synthetic strategies.

At a Glance: Knorr Synthesis vs. Microwave-Assisted One-Pot Reaction

The classical Knorr synthesis, first reported in 1883, involves the cyclocondensation of β-dicarbonyl compounds with hydrazines.[2] While foundational, this method can suffer from issues with regioselectivity and often requires lengthy reaction times and purification steps.[2][3] In contrast, modern multicomponent reactions (MCRs), often enhanced by microwave irradiation, offer significant improvements in efficiency, reaction time, and yield, while also aligning with the principles of green chemistry.[4][5]

FeatureKnorr Pyrazole Synthesis (Traditional)Microwave-Assisted One-Pot Synthesis (Modern)
Reaction Type Bimolecular cyclocondensationMulticomponent reaction (One-Pot)
Starting Materials 1,3-Dicarbonyl compound, Hydrazine derivativeAldehyde, Malononitrile, Hydrazine, β-ketoester
Typical Conditions Reflux in solvent (e.g., ethanol, acetic acid)Solvent-free or minimal solvent, Microwave irradiation
Reaction Time Hours to days (e.g., 4-12 hours)[1]Minutes (e.g., 10-15 minutes)[5]
Yield Moderate to good (often <70%)[6]Good to excellent (typically 92-99%)[5]
Key Advantages Well-established, readily available starting materialsHigh efficiency, speed, high yields, atom economy
Key Disadvantages Potential for regioisomer formation, longer reaction timesRequires specialized microwave reactor

Performance Data: A Quantitative Comparison

The following table summarizes representative performance data for the synthesis of functionalized pyrazoles using both the traditional Knorr method and a modern microwave-assisted, one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles.

MethodProductSubstituents (Ar)Yield (%)Reaction TimeReference
Knorr Synthesis 1,3-Diaryl PyrazolePhenyl73-81%4-6 h[1]
Knorr Synthesis 1,3-Diaryl Pyrazole4-Methoxyphenyl73-81%4-6 h[1]
Knorr Synthesis 1,3-Diaryl Pyrazole4-Bromophenyl73-81%4-6 h[1]
Microwave One-Pot Pyrano[2,3-c]pyrazolePhenyl98%15 min[5]
Microwave One-Pot Pyrano[2,3-c]pyrazole4-Chlorophenyl95%15 min[5]
Microwave One-Pot Pyrano[2,3-c]pyrazole4-Nitrophenyl92%15 min[5]
Microwave One-Pot Pyrano[2,3-c]pyrazole4-Methoxyphenyl99%15 min[5]

Experimental Protocols

Traditional Method: Knorr Synthesis of 1,3-Diaryl Pyrazoles

This protocol is adapted from the general procedure for synthesizing pyrazoles from chalcones (an α,β-unsaturated ketone precursor to a 1,3-dicarbonyl equivalent) and hydrazine.[1]

1. Synthesis of Chalcone Precursor:

  • An appropriate acetophenone derivative (1 mmol) and an aromatic aldehyde (1 mmol) are dissolved in ethanol.
  • An aqueous solution of sodium hydroxide (30%) is added dropwise with stirring.
  • The mixture is stirred at room temperature for 12 hours.
  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the α,β-unsaturated ketone (chalcone).

2. Cyclization to Pyrazole:

  • The synthesized chalcone (1 mmol) is dissolved in glacial acetic acid.
  • Hydrazine hydrate (1.5 mmol) is added to the solution.
  • The reaction mixture is refluxed for 4-6 hours.
  • After cooling, the mixture is poured into ice-cold water.
  • The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final pyrazole product.

Modern Method: Microwave-Assisted One-Pot Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is based on a one-pot, four-component reaction under solvent-free conditions reported by Parikh et al.[5]

1. Initial Mixture Preparation:

  • In a microwave reactor vessel, add an aryl hydrazine (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and zinc triflate (10 mol%).

2. First Microwave Irradiation Step:

  • Heat the mixture in a microwave reactor at 80°C for 10 minutes.
  • Cool the reaction mixture to room temperature.

3. Addition of Second Set of Reagents:

  • To the cooled mixture, add an aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

4. Second Microwave Irradiation Step:

  • Heat the resulting mixture under microwave irradiation at 120°C for 15 minutes.

5. Product Isolation:

  • After cooling, the crude product is recrystallized directly from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.

Visualizing the Syntheses

To better understand the processes, the following diagrams illustrate the reaction pathway for the modern synthesis and a comparative workflow.

cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: Knoevenagel Condensation cluster_step3 Step 3: Michael Addition & Cyclization A Aryl Hydrazine P1 5-Pyrazolone Intermediate A->P1 Zn(OTf)₂, MW (80°C) B β-Ketoester B->P1 Final Pyrano[2,3-c]pyrazole P1->Final Michael Addition C Aromatic Aldehyde P2 Arylidene Malononitrile C->P2 D Malononitrile D->P2 P2->Final MW (120°C)

Caption: Reaction pathway for the one-pot synthesis of pyrano[2,3-c]pyrazoles.

G cluster_knorr Traditional Knorr Synthesis cluster_modern Modern Microwave One-Pot Synthesis K1 Mix 1,3-Dicarbonyl & Hydrazine in Solvent K2 Reflux for 4-12 hours K1->K2 K3 Cool & Precipitate in Water K2->K3 K4 Filter & Recrystallize K3->K4 M1 Mix Reagents 1 & 2 + Catalyst M2 Microwave (10 min) M1->M2 M3 Add Reagents 3 & 4 M2->M3 M4 Microwave (15 min) M3->M4 M5 Cool & Recrystallize M4->M5

Caption: Comparative workflow of traditional vs. modern pyrazole synthesis.

References

A Comparative Guide to Pyrazole Synthesis: Catalytic vs. Classical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs like Celebrex and Viagra. The synthesis of this vital heterocycle has evolved significantly from classical condensation reactions to sophisticated catalytic methodologies. This guide provides an objective comparison of these approaches, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Key Differences

FeatureClassical Methods (e.g., Knorr Synthesis)Catalytic Methods
Reagents Stoichiometric amounts of strong acids or basesCatalytic amounts of metals or organic molecules
Reaction Conditions Often harsh (high temperatures, strong acids/bases)Generally milder (lower temperatures, neutral pH)
Yields Variable, can be moderate to goodOften high to excellent[1]
Regioselectivity Can be poor, leading to mixtures of isomersOften high, providing a single desired product[2][3]
Substrate Scope Can be limitedOften broader, tolerating more functional groups
Environmental Impact Generates significant waste"Greener" approach with less waste[4][5][6]

Classical Methods: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a widely used classical method.[1][7][8] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[7][9][10][11]

Experimental Protocol: Knorr Pyrazole Synthesis

The following is a representative protocol for the synthesis of 3,5-dimethylpyrazole:

  • Reaction Setup: A mixture of acetylacetone (1,3-dicarbonyl compound) and hydrazine hydrate is prepared in a suitable solvent, such as ethanol or acetic acid.[12]

  • Catalyst Addition: A catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) or a base is added to the mixture.[9][10]

  • Reaction: The mixture is typically heated under reflux for several hours.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Acid/Base Catalyzed Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Formation Pyrazole Pyrazole Cyclization->Pyrazole

Catalytic Methods: A Modern Approach

Catalytic methods have emerged as powerful alternatives to classical synthesis, offering improved efficiency, selectivity, and sustainability. These methods employ a variety of catalysts, including transition metals (e.g., copper, palladium, ruthenium, silver, iron) and small organic molecules (organocatalysis).[1][3][13][14][15][16][17] A prominent catalytic strategy is the [3+2] cycloaddition reaction.[2][18]

Experimental Protocol: Catalytic [3+2] Cycloaddition

The following is a general protocol for a copper-catalyzed [3+2] cycloaddition of an alkyne and a diazo compound:

  • Reaction Setup: A mixture of the alkyne, the diazo compound, and a copper(I) catalyst (e.g., CuI, Cu(OTf)₂) is prepared in an appropriate solvent (e.g., THF, toluene).[15]

  • Ligand Addition: A suitable ligand (e.g., a phosphine or nitrogen-based ligand) may be added to enhance the catalyst's activity and selectivity.

  • Reaction: The reaction is typically stirred at room temperature or with gentle heating.

  • Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Catalytic_Synthesis_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Alkyne Alkyne Activation Substrate Activation Alkyne->Activation Diazo_Compound Diazo Compound Diazo_Compound->Activation Catalyst Metal or Organo- catalyst Catalyst->Activation Cycloaddition [3+2] Cycloaddition Activation->Cycloaddition Regeneration Catalyst Regeneration Cycloaddition->Regeneration Product Release Pyrazole Pyrazole Cycloaddition->Pyrazole Regeneration->Catalyst

Quantitative Comparison of Yields

The following table summarizes representative yields for the synthesis of substituted pyrazoles using both classical and catalytic methods, demonstrating the often superior performance of catalytic approaches.

Starting MaterialsMethodCatalyst/ConditionsYield (%)Reference
1,3-Diketone + HydrazineClassical (Knorr)Acid catalyst, Reflux70-95[13]
Chalcone + HydrazineClassicalH₂SO₄, Acetic AcidModerate[8]
β-Ketoester + HydrazineClassical (Knorr)Glacial Acetic Acid, 100°CHigh[12]
Ynones + α-DiazoestersCatalytic (Al-catalyzed)Al(OTf)₃Moderate to Good[18]
Hydrazones + Dialkyl AcetylenedicarboxylatesCatalytic (Cu-catalyzed)Copper(I) iodide66-93[15]
1,3-Diols + HydrazinesCatalytic (Ru-catalyzed)RuH₂(PPh₃)₃CO, Xantphosup to 75[19]
Hydrazones + α-Bromo KetonesCatalytic (Photoredox)Visible lightGood to Excellent[3]
α,β-Unsaturated Aldehydes + TetrazolesCatalytic (Photocatalyzed)Eosin Y, Green lightGood[20]

Conclusion

While classical methods like the Knorr synthesis are still valuable for their simplicity and the accessibility of starting materials, modern catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability.[4][5][6] For the synthesis of complex, highly functionalized pyrazoles, particularly in the context of drug discovery and development, catalytic methods are often the superior choice. The milder reaction conditions and broader substrate tolerance allow for the synthesis of a wider array of pyrazole derivatives with greater control over the final product. As the field of catalysis continues to advance, the development of even more efficient and environmentally benign methods for pyrazole synthesis can be expected.

References

A Head-to-Head Comparison of Pyrazole and Imidazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the most utilized five-membered aromatic heterocycles, pyrazole and imidazole stand out as versatile and "privileged" structures. Though structural isomers, the distinct arrangement of their two nitrogen atoms imparts surprisingly different physicochemical and biological properties. This guide provides an objective, data-driven comparison of these two scaffolds to inform rational drug design.

This comprehensive analysis delves into the fundamental characteristics of pyrazole and imidazole, presenting a head-to-head comparison of their physicochemical properties, binding affinities for common drug targets, metabolic stability, and toxicity profiles. Detailed experimental protocols for key assays are also provided to support the interpretation of the presented data.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of the nitrogen atoms—1,2 in pyrazole versus 1,3 in imidazole—gives rise to significant distinctions in their electronic and steric properties.[1][2]

Computational studies and experimental data indicate that the imidazole ring is generally more thermodynamically stable than the pyrazole ring.[3][4] This is attributed to the more favorable N-C-N arrangement in imidazole, which avoids the potential coulombic repulsion of the adjacent nitrogen atoms in pyrazole.[2][3] While both are aromatic, pyrazole is considered slightly more aromatic than imidazole.[3]

A key differentiator is their basicity; imidazole is a significantly stronger base (pKa ≈ 7.0) than pyrazole (pKa ≈ 2.5).[5][6] This difference in basicity influences their ability to form hydrogen bonds and their interactions with biological targets.[6]

PropertyPyrazoleImidazoleMethod of Determination
Molecular Formula C₃H₄N₂C₃H₄N₂-
Nitrogen Positions 1,21,3-
pKa ~2.5[6]~7.0[5]Potentiometric Titration
Aromaticity (HOMA Index) Slightly > ~0.8 (more aromatic)[4]~0.8 (less aromatic)[4]Computational (Harmonic Oscillator Model of Aromaticity)
Stability Less stable[2][3]More stable[2][3][4]Static Bomb Combustion Calorimetry, Computational
Standard Enthalpy of Formation (Solid, 298.15 K) 105.4 ± 0.7 kJ/mol[4]49.8 kJ/mol[4]Static Bomb Combustion Calorimetry

Binding Affinity: A Matter of Target and Substitution

Both pyrazole and imidazole scaffolds are prevalent in a wide array of clinically approved drugs and investigational compounds, particularly as inhibitors of kinases and G-protein coupled receptors (GPCRs). The choice between the two often depends on the specific interactions required for optimal binding to the target protein.

Kinase Inhibitors

The pyrazole scaffold is extensively employed in the design of protein kinase inhibitors.[7] The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP.[6] In a study on pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors, compounds with a pyrazole nucleus demonstrated potent inhibition of Haspin kinase, with IC50 values in the nanomolar range. For instance, a nitro-substituted derivative showed a Haspin IC50 of 57 nM.[8]

Imidazoles are also crucial components of many kinase inhibitors. For example, a series of benzimidazole sulfonamides containing a substituted pyrazole ring displayed potent cytotoxicity against various cancer cell lines, with IC50 values in the sub-micromolar range. One compound, in particular, exhibited an IC50 of 0.17 μM against MCF-7 cells.[9]

A direct comparison of bioisosteric replacement of pyrazole with imidazole in a series of ALK5 kinase inhibitors showed that the activity was influenced by the linker connecting the core to a terminal phenyl ring.[7] While a direct quantitative comparison of isosteres was not provided in the initial search, the literature suggests that both scaffolds can be effectively utilized to achieve high binding affinity, with the optimal choice being context-dependent.

Kinase TargetPyrazole-based Inhibitor (Example)IC50/KiImidazole-based Inhibitor (Example)IC50/Ki
Haspin Pyrazolo[3,4-g]isoquinoline derivative[8]57 nM--
Akt1 Afuresertib[7]Ki = 0.08 nM, IC50 = 1.3 nM--
Chk2 Pyrazole-benzimidazole derivative[7]17.9 nM--
Aurora A Pyrazole-linked benzimidazole derivative[10]0.16 µMImidazo[4,5-b] pyridine linked pyrazole derivative[10]0.067 µM
BCR-Abl Pyrazole derivative[10]14.2 nM--

Note: The table presents examples of potent inhibitors and does not represent a direct bioisosteric comparison.

GPCR Ligands

In the context of GPCRs, the bioisosteric replacement of a pyrazole with an imidazole has been explored. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists based on the pyrazole-containing drug rimonabant, a series of imidazole-based bioisosteres were synthesized and evaluated.[11] The study found a close correlation in the biological results between the imidazole and pyrazole series, demonstrating that imidazole can serve as a viable bioisostere for pyrazole in this context.[11]

Metabolic Stability: A Key Determinant of In Vivo Efficacy

Metabolic stability is a critical parameter in drug design, influencing a compound's half-life and oral bioavailability. The choice between a pyrazole and an imidazole scaffold can significantly impact a molecule's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Generally, pyrazole-containing drugs are reported to exhibit higher stability against oxidative metabolism compared to their imidazole counterparts.[12] This is attributed to the stronger acidic nature of the pyrazole ring, which makes it less susceptible to oxidation by CYP enzymes.[12] In contrast, imidazole rings can be more prone to metabolic cleavage.[12] A study on CYP2E1 inhibition showed that the fusion of a second ring to pyrazole, as in indazole, significantly improved the inhibitory potency compared to pyrazole itself, suggesting that structural modifications can greatly influence metabolic interactions.[13]

ScaffoldGeneral Metabolic StabilityCommon Metabolic Pathways
Pyrazole Generally higher stability against oxidative metabolism[12]N-dealkylation of substituted pyrazoles[12]
Imidazole More prone to oxidative cleavage[12]Ring oxidation, N-dealkylation

Toxicity Profiles: A Comparative Overview

The toxicity of a drug candidate is a primary concern in its development. Both pyrazole and imidazole scaffolds can be associated with toxicity, and understanding their comparative profiles is essential.

In a preclinical study, the pyrazole-containing compound 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) showed dose-limiting toxicities including bone marrow suppression, lymphoid tissue damage, and gastrointestinal issues in mice, dogs, and monkeys.[14] The intravenous LD50 in mice was determined to be 993 mg/kg.[14]

Cytotoxicity studies of various pyrazole derivatives against cancer cell lines have shown a wide range of activities. For example, a series of pyrazole compounds tested against pancreatic and breast cancer cell lines showed IC50 values ranging from the micromolar to sub-micromolar level.[15][16] A novel pyrazole derivative, PTA-1, exhibited potent cytotoxicity against a panel of cancer cell lines, with a CC50 value of 0.93 µM in MDA-MB-231 cells, while being less toxic to a non-cancerous cell line (CC50 of 4.40 µM).[17]

For imidazoles, a series of benzimidazole sulfonamides showed low toxicity to normal murine primary hepatocytes and 293T cells, with CC50 values of 132 and 223 μM, respectively, while exhibiting potent anticancer activity.[9]

Cell LinePyrazole-based Compound (Example)IC50/CC50Imidazole-based Compound (Example)IC50/CC50
MCF-7 (Breast Cancer) Pyrazole-benzoxazine hybrid[17]2.82 - 6.28 µMBenzimidazole sulfonamide[9]0.17 µM
A549 (Lung Cancer) Pyrazole-benzoxazine hybrid[17]2.82 - 6.28 µMBenzimidazole sulfonamide[9]0.15 µM
HeLa (Cervical Cancer) Pyrazole-benzoxazine hybrid[17]2.82 - 6.28 µMBenzimidazole sulfonamide[9]0.21 µM
HepG2 (Liver Cancer) --Benzimidazole sulfonamide[9]0.33 µM
MDA-MB-231 (Breast Cancer) PTA-1[17]0.93 µM--
MCF-10A (Non-cancerous) PTA-1[17]4.40 µMImidazole derivatives[9]Non-cytotoxic

Note: This table provides examples of cytotoxicity and is not a direct bioisosteric comparison.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[20]

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[20]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[20]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[20]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[20]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[21][22]

Protocol:

  • Preparation: Thaw human liver microsomes and dilute them in a phosphate buffer (pH 7.4).[14] Prepare the test compound solution.

  • Incubation: Mix the test compound with the liver microsome solution. Initiate the reaction by adding NADPH. Incubate at 37°C.[21]

  • Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).[23]

  • Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.[22]

  • Analysis: Analyze the remaining parent compound concentration using LC-MS/MS.[21]

  • Data Analysis: Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.[21]

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a receptor.[24][25]

Protocol:

  • Reagent Preparation: Prepare cell membranes expressing the target receptor, a radiolabeled ligand, and serial dilutions of the unlabeled test compound.[24]

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound until equilibrium is reached.[12][24]

  • Separation: Separate the bound from the free radioligand, typically by filtration through a glass fiber filter plate.[25]

  • Washing: Wash the filters with a cold buffer to remove unbound radioligand.[24]

  • Quantification: Measure the radioactivity of the bound radioligand on the filters using a scintillation counter.[24]

  • Data Analysis: Plot the data to determine the IC50 value of the test compound, from which the inhibition constant (Ki) can be calculated.[25]

Visualizing Key Concepts

Scaffold_Comparison_Workflow cluster_design Drug Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Pyrazole_Scaffold Pyrazole Scaffold Physicochemical Physicochemical Properties Pyrazole_Scaffold->Physicochemical Binding_Affinity Binding Affinity (IC50, Ki) Pyrazole_Scaffold->Binding_Affinity Metabolic_Stability Metabolic Stability (t1/2, CLint) Pyrazole_Scaffold->Metabolic_Stability Toxicity Toxicity (IC50, CC50) Pyrazole_Scaffold->Toxicity Imidazole_Scaffold Imidazole Scaffold Imidazole_Scaffold->Physicochemical Imidazole_Scaffold->Binding_Affinity Imidazole_Scaffold->Metabolic_Stability Imidazole_Scaffold->Toxicity Data_Table Comparative Data Tables Physicochemical->Data_Table Binding_Affinity->Data_Table Metabolic_Stability->Data_Table Toxicity->Data_Table SAR Structure-Activity Relationship Data_Table->SAR

Workflow for the comparative evaluation of pyrazole and imidazole scaffolds.

Signaling_Pathway_Kinase_Inhibition Substrate Substrate Kinase Kinase Substrate->Kinase binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response triggers Inhibitor Pyrazole or Imidazole Kinase Inhibitor Inhibitor->Kinase inhibits

Simplified signaling pathway of kinase inhibition.

Conclusion

The choice between a pyrazole and an imidazole scaffold in drug design is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacokinetic profile. Imidazole, being more basic and thermodynamically stable, may offer advantages in certain binding interactions. Conversely, the greater metabolic stability often observed with the pyrazole scaffold can be a significant asset for developing orally bioavailable drugs.

The provided data and experimental protocols offer a framework for the rational selection and optimization of these privileged scaffolds. Ultimately, the optimal choice will be determined by a comprehensive evaluation of structure-activity relationships, where subtle modifications to either scaffold can lead to profound differences in potency, selectivity, and overall drug-like properties.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling kinases.[1][2] However, off-target effects can lead to unforeseen toxicities or polypharmacology, making a thorough cross-reactivity profile essential for any novel compound.[3][4] This guide provides a comparative analysis of the cross-reactivity profiles of representative pyrazole-based inhibitors against other inhibitor classes, supported by experimental data and detailed protocols.

Comparative Selectivity Data

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. An ideal inhibitor potently neutralizes its intended target with minimal impact on other kinases. The following tables summarize the inhibitory activity (IC₅₀ values in nM) of selected pyrazole-based inhibitors and non-pyrazole alternatives against a panel of kinases, illustrating the varying degrees of selectivity achieved through different chemical scaffolds. Lower IC₅₀ values denote higher potency.

Table 1: Inhibitory Activity (IC₅₀, nM) of Pyrazole-Based Kinase Inhibitors

Kinase TargetRuxolitinib (JAK Inhibitor)AT7519 (CDK Inhibitor)
Primary Targets
JAK13.3>10,000
JAK22.8>10,000
CDK2>10,00047
CDK5>10,000190
Selected Off-Targets
ABL1>10,000880
ALK1,900>10,000
c-MET>10,000>10,000
EGFR>10,000>10,000
p38α (MAPK14)5,2002,400
SRC>10,0001,200
VEGFR2>10,0003,600

Note: Data is compiled from publicly available sources and is intended for illustrative purposes.

Table 2: Inhibitory Activity (IC₅₀, nM) of Non-Pyrazole Alternative Kinase Inhibitors

Kinase TargetDasatinib (Multi-Kinase Inhibitor)Erlotinib (EGFR Inhibitor)
Primary Targets
ABL1<1>10,000
SRC<1>10,000
EGFR321
Selected Off-Targets
c-Kit1>10,000
PDGFRα11,000
VEGFR282,100
p38α (MAPK14)58>10,000
LCK1>10,000
JAK234>10,000

Note: Data is compiled from publicly available sources and is intended for illustrative purposes.[5][6]

Key Signaling Pathways

To appreciate the nuances of inhibitor selectivity, a foundational understanding of their target pathways is essential. Below are simplified representations of the JAK/STAT and MAPK/ERK signaling cascades, frequent targets of pyrazole-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Expression Nucleus->Gene

Figure 1: Simplified JAK/STAT Signaling Pathway.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 2: Simplified MAPK/ERK Signaling Pathway.

Experimental Protocols for Kinase Inhibitor Profiling

Determining the selectivity of an inhibitor requires robust and comprehensive experimental methods.[7] A multi-faceted approach combining in vitro biochemical assays and cellular target engagement confirmation is recommended for a thorough understanding of an inhibitor's cross-reactivity profile.[8]

In Vitro Kinase Panel Screening

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a broad panel of kinases.[8] Radiometric assays are a common method for in vitro kinase profiling.[8]

Objective: To measure the IC₅₀ value of a pyrazole-based inhibitor against a large panel of purified kinases.

Materials:

  • Purified recombinant kinases (e.g., >400 kinase panel).

  • Specific peptide or protein substrates for each kinase.

  • Test inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will pass through.

  • Wash the filter plate to remove any non-bound radioactivity.

  • Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

in_vitro_kinase_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Inhibitor Dilutions B Dispense Kinase, Substrate, & Inhibitor A->B C Initiate with [γ-³³P]ATP B->C D Incubate C->D E Stop Reaction D->E F Transfer to Filter Plate E->F G Wash F->G H Scintillation Counting G->H I Calculate IC50 H->I

Figure 3: Workflow for an In Vitro Radiometric Kinase Assay.
Differential Scanning Fluorimetry (DSF)

DSF is a rapid and robust method for screening inhibitor libraries that measures the thermal stabilization of a protein upon ligand binding.[9] It does not require an active enzyme or a known substrate.[9]

Objective: To assess the binding of a pyrazole-based inhibitor to a panel of kinases by measuring changes in their thermal stability.

Materials:

  • Purified recombinant kinases.

  • Test inhibitor stock solution (e.g., 10 mM in DMSO).

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

  • Hydrophobic fluorescent dye (e.g., SYPRO Orange).

  • 96-well or 384-well PCR plates.

  • Real-time PCR instrument capable of thermal ramping.

Procedure:

  • In each well of a PCR plate, add the kinase solution, DSF buffer, and the test inhibitor or vehicle control (DMSO).

  • Add the fluorescent dye to each well.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • As the protein unfolds, the hydrophobic core becomes exposed, binding the dye and causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

  • A positive "hit" is identified by a significant increase in the Tm (ΔTm) in the presence of the inhibitor compared to the vehicle control, indicating stabilization of the protein upon binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment.[10] The principle is that a protein's thermal stability increases when it is bound to a ligand.[10]

Objective: To confirm that the pyrazole-based inhibitor binds to its intended target kinase in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with the pyrazole-based inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[10]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift to higher temperatures for protein denaturation in the inhibitor-treated samples confirms target engagement.[10]

CETSA_Workflow A Treat Intact Cells (Inhibitor vs. Vehicle) B Heat Cell Suspensions (Temperature Gradient) A->B C Lyse Cells B->C D Centrifuge to Separate Soluble vs. Aggregated Proteins C->D E Analyze Soluble Fraction (e.g., Western Blot) D->E F Generate Melt Curve & Determine Thermal Shift E->F

Figure 4: Workflow for the Cellular Thermal Shift Assay.

By employing these methodologies and carefully analyzing the resulting data, researchers can build a comprehensive understanding of the cross-reactivity profile of pyrazole-based inhibitors, paving the way for the design of more selective and efficacious therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.